molecular formula C5H2ClFIN B127555 2-Chloro-3-fluoro-5-iodopyridine CAS No. 153034-99-2

2-Chloro-3-fluoro-5-iodopyridine

Cat. No.: B127555
CAS No.: 153034-99-2
M. Wt: 257.43 g/mol
InChI Key: AQWFITTVERKBNT-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-iodopyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2ClFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWFITTVERKBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437592
Record name 2-Chloro-3-fluoro-5-iodopyridine
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Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

153034-99-2
Record name 2-Chloro-3-fluoro-5-iodopyridine
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Record name 2-chloro-3-fluoro-5-iodopyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-5-iodopyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-5-iodopyridine is a trifunctionalized pyridine derivative that serves as a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms at strategic positions, offers a platform for selective and sequential functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chloro, fluoro, and iodo substituents allows for a range of synthetic transformations, making it a valuable intermediate for creating complex molecular architectures.[1][2][3]

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the following properties:

PropertyValueReference(s)
CAS Number 884494-33-1[4]
Molecular Formula C₅H₂ClFIN[4]
Molecular Weight 257.43 g/mol [4]
Appearance Solid[4]
Boiling Point 240.941 °C at 760 mmHg[1]
Density 2.129 g/cm³[1]
Flash Point 99.518 °C[1]
Refractive Index 1.614[1]
Melting Point Not available. For comparison, 2-chloro-5-iodopyridine melts at 95-98 °C, while 2-fluoro-5-iodopyridine melts at 33-37 °C.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and DMF, with low solubility in water.[5]
Storage Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]

Spectroscopic Characterization (Predicted)

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C4 will be coupled to the fluorine at C3, and the proton at C6 will also show coupling to the fluorine.

¹³C NMR: The spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens.

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C3 position.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (257.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring. Additionally, C-F, C-Cl, and C-I stretching vibrations will be present in the fingerprint region.

Synthesis

The synthesis of polyhalogenated pyridines can be achieved through various strategies. A plausible approach for the preparation of this compound could involve a multi-step sequence starting from a readily available pyridine derivative. One potential synthetic pathway is outlined below, based on common transformations in pyridine chemistry.

Synthesis_of_2_Chloro_3_fluoro_5_iodopyridine start 2-Amino-5-fluoropyridine step1 Iodination start->step1 I₂, Silver Sulfate intermediate1 2-Amino-5-fluoro-3-iodopyridine step1->intermediate1 step2 Sandmeyer Reaction (Diazotization followed by Chlorination) intermediate1->step2 1. NaNO₂, HCl 2. CuCl product This compound step2->product

Plausible synthetic route to this compound.

Experimental Protocol (Representative)

  • Step 1: Iodination of 2-Amino-5-fluoropyridine. To a solution of 2-amino-5-fluoropyridine in a suitable solvent such as ethanol, an iodinating agent like iodine in the presence of a promoter such as silver sulfate is added. The reaction is stirred at ambient temperature until completion. The crude product, 2-amino-5-fluoro-3-iodopyridine, is then isolated and purified.

  • Step 2: Sandmeyer Reaction. The resulting 2-amino-5-fluoro-3-iodopyridine is subjected to a Sandmeyer reaction. The amine is first diazotized using sodium nitrite in a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with a solution of copper(I) chloride to replace the diazonium group with a chlorine atom, yielding this compound.

Reactivity and Applications in Organic Synthesis

The three different halogen atoms on the pyridine ring of this compound exhibit differential reactivity, which is the cornerstone of its utility in synthetic chemistry. This allows for selective functionalization at each position.

Reactivity of Halogens

The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F. The C-F bond is typically unreactive under these conditions, serving as a stable substituent that can modulate the electronic properties of the molecule. This predictable reactivity hierarchy enables the selective elaboration of the molecule at the C5 and C2 positions.

Reactivity_Hierarchy Reactivity Reactivity in Cross-Coupling Reactions Iodine Iodine (C5) Most Reactive Reactivity->Iodine High Chlorine Chlorine (C2) Moderately Reactive Iodine->Chlorine > Fluorine Fluorine (C3) Least Reactive Chlorine->Fluorine >>

General reactivity order of halogens in cross-coupling reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

  • Suzuki-Miyaura Coupling: The iodo group at the C5 position can be selectively coupled with boronic acids or their esters to form C-C bonds. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: The C-I bond can readily undergo coupling with terminal alkynes to introduce alkynyl moieties, which are valuable functional groups for further transformations.

  • Heck Coupling: The iodo substituent can participate in Heck reactions with alkenes to form new C-C bonds and introduce vinyl groups.

  • Buchwald-Hartwig Amination: The C-Cl bond can be targeted for C-N bond formation with a variety of amines, amides, or other nitrogen nucleophiles, typically under more forcing conditions than the C-I bond. This allows for the sequential introduction of different groups.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are prevalent scaffolds in many biologically active compounds.[6] The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[3] this compound serves as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.[2][7] Its ability to undergo selective and sequential cross-coupling reactions makes it a valuable tool for building libraries of compounds for high-throughput screening.

Safety and Handling

This compound is classified as harmful if swallowed.[4] As with all halogenated aromatic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statement: H302 (Harmful if swallowed)[4]

It is important to consult the full Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctionalized nature, with a predictable hierarchy of halogen reactivity, allows for the selective and sequential introduction of a wide range of functional groups. This makes it an important intermediate in the discovery and development of new pharmaceuticals and agrochemicals, where the precise control of molecular architecture is paramount. Further research into the specific reactivity and applications of this compound is likely to uncover new and innovative synthetic methodologies.

References

  • LookChem. Cas 884494-33-1, 2-CHLORO-5-FLUORO-3-IODOPYRIDINE. [Link]

  • Mic scientific ltd. 2-Chloro-5-fluoro-3-iodopyridine_884494-33-1. [Link]

  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • PubChem. 2-Fluoro-5-iodopyridine. [Link]

  • ResearchGate. Coupling Reactions of Chlorofluoro and Perfluoroalkyl Iodides | Request PDF. [Link]

  • PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • ResearchGate. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

  • YouTube. Halogen Reactivity Series Demonstration. [Link]

  • Patsnap Eureka. Method for improving fluorination reaction effect in synthesis process of 2-chloro-5-trifluoromethylpyridine and matched system. [Link]

  • University of Southampton ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

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  • American Chemical Society Publications. Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. [Link]

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  • Organic chemistry teaching. NMR spectra of the chlorination products five. [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-fluoro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-fluoro-5-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in the fields of drug development and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups on the pyridine ring, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the discovery of novel bioactive molecules. This guide provides a comprehensive overview of the plausible synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the discussed methodologies.

Retrosynthetic Analysis

A logical approach to devising the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. The analysis highlights key bond disconnections and strategic functional group interconversions.

Retrosynthesis target This compound intermediate1 2-Chloro-3-fluoropyridine target->intermediate1 C-I bond formation (Electrophilic Iodination) intermediate2 2-Chloro-3-amino-5-iodopyridine target->intermediate2 N-F bond formation (Diazotization/Fluorination) start1 2-Chloro-3-aminopyridine intermediate1->start1 N-F bond formation (Sandmeyer/Balz-Schiemann) start2 2-Chloro-5-iodopyridine-3-amine intermediate2->start2 C-I bond formation

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic blueprint suggests two primary strategies: a late-stage iodination of a 2-chloro-3-fluoropyridine precursor, or the fluorination of a pre-iodinated aminopyridine intermediate. This guide will delve into the practical execution of the more direct and plausible of these routes.

Synthesis Route: Late-Stage Iodination of 2-Chloro-3-fluoropyridine

This synthetic approach is predicated on the initial construction of the 2-chloro-3-fluoropyridine core, followed by a regioselective iodination at the C5 position. This strategy is often favored due to the commercial availability of the necessary starting materials and the generally reliable nature of the involved transformations.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine from 2-Chloro-3-aminopyridine

The conversion of an amino group on a pyridine ring to a fluorine atom is a well-established transformation, typically achieved through a diazotization reaction followed by fluorination, a process related to the Sandmeyer and Balz-Schiemann reactions.[1][2] The starting material, 2-chloro-3-aminopyridine, is a commercially available compound.[3]

The reaction proceeds via the formation of a diazonium salt from the aminopyridine in the presence of a nitrite source and a strong acid. The resulting diazonium salt is then decomposed in the presence of a fluoride source to yield the desired 2-chloro-3-fluoropyridine. A one-pot process using tert-butyl nitrite and copper (II) fluoride offers a mild and efficient method for this transformation.[4]

  • To a stirred solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable organic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add copper (II) fluoride (1.1-1.2 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add tert-butyl nitrite (1.0-1.1 eq) to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-10 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-fluoropyridine.

Step 2: Electrophilic Iodination of 2-Chloro-3-fluoropyridine

The introduction of an iodine atom onto the 2-chloro-3-fluoropyridine ring is achieved through an electrophilic aromatic substitution reaction. The directing effects of the existing substituents guide the incoming electrophile. The chloro and fluoro groups are deactivating ortho-, para-directors, while the pyridine nitrogen is a strong deactivating meta-director. In this case, the C5 position is the most sterically accessible and electronically favorable site for electrophilic attack.

Various iodinating agents can be employed for this transformation. N-iodosuccinimide (NIS) is a popular choice due to its ease of handling and reactivity, which can be tuned by the addition of an acid catalyst.[5][6] The reaction is typically carried out in a strong acid, such as sulfuric acid or trifluoroacetic acid, to activate both the substrate and the iodinating agent.

  • To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add 2-chloro-3-fluoropyridine (1.0 eq).

  • Once the pyridine is fully dissolved and the solution is cool, add N-iodosuccinimide (1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow and Data Summary

Synthesis_Route start 2-Chloro-3-aminopyridine intermediate 2-Chloro-3-fluoropyridine start->intermediate t-BuONO, CuF2 Acetonitrile, 0°C to rt product This compound intermediate->product NIS, H2SO4 0°C to rt

Caption: Synthetic workflow for this compound.

StepStarting MaterialReagents and ConditionsProductExpected Yield
12-Chloro-3-aminopyridinetert-butyl nitrite, CuF₂, Acetonitrile, 0 °C to rt2-Chloro-3-fluoropyridine>60%[4]
22-Chloro-3-fluoropyridineN-iodosuccinimide, H₂SO₄, 0 °C to rtThis compoundModerate to high

Scientific Rationale and Causality

The choice of a late-stage iodination strategy is guided by the principles of convergent synthesis, where the more complex and potentially lower-yielding steps are performed later in the sequence. The initial fluorination of 2-chloro-3-aminopyridine via a Sandmeyer-type reaction is a robust and well-documented transformation for introducing fluorine into a heterocyclic ring.[1][7] The use of tert-butyl nitrite and a copper fluoride source provides a milder alternative to the traditional use of sodium nitrite and HF or fluoroboric acid, enhancing the safety and operational simplicity of the process.[4]

The subsequent electrophilic iodination at the C5 position is a regioselective process governed by the electronic properties of the substituted pyridine ring. The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. The electron-withdrawing chloro and fluoro groups further deactivate the ring but direct incoming electrophiles to the positions ortho and para to them. The C5 position is para to the C2-chloro group and meta to the C3-fluoro group, making it the most favorable site for iodination. The use of a strong acid catalyst like sulfuric acid is crucial for activating the relatively unreactive halopyridine ring towards electrophilic substitution.[6][8]

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving the fluorination of 2-chloro-3-aminopyridine followed by the electrophilic iodination of the resulting 2-chloro-3-fluoropyridine. This route leverages well-established synthetic methodologies and commercially available starting materials. The protocols provided in this guide are based on literature precedents and sound chemical principles, offering a reliable pathway for researchers and professionals to access this valuable synthetic building block. The strategic and selective nature of the described transformations underscores the importance of understanding reaction mechanisms and substituent effects in the design of efficient synthetic routes for complex heterocyclic molecules.

References

  • Wikipedia. (2023, December 1). Electrophilic halogenation. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2016, January). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2017, November). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]

  • Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

  • ACS Publications. (2005, May 1). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • MDPI. (2021, December 21). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • National Institutes of Health. (2021, December 16). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Retrieved from [Link]

  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]

  • PubMed Central. (2021, December 16). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

  • YouTube. (2018, August 2). Balz - Schiemann Reaction Mechanism. Retrieved from [Link]

  • Quora. (2019, May 4). What is Balz-Schiemann reaction? Retrieved from [Link]

  • ResearchGate. (2020, September 1). Balz-Schiemann Reaction. Retrieved from [Link]

  • ACS Publications. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2021, December 16). Deaminative chlorination of aminoheterocycles. Nature Communications. Retrieved from [Link]

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Technical Profile: 2-Chloro-3-fluoro-5-iodopyridine (CAS 153034-99-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 153034-99-2 (2-Chloro-3-fluoro-5-iodopyridine), structured for researchers and drug development professionals.

Role: Trifunctional Pyridine Scaffold for Next-Generation Kinase Inhibitor Discovery[1]

Executive Summary

This compound (CAS 153034-99-2) is a high-value heterocyclic building block extensively utilized in the synthesis of small-molecule pharmaceuticals, particularly tyrosine kinase inhibitors (TKIs) targeting ALK, ROS1, and MET pathways.[1]

Unlike mono-functionalized pyridines, this scaffold offers orthogonal reactivity : three distinct sites susceptible to different chemical transformations.[1] This property allows medicinal chemists to sequentially construct complex pharmacophores—typically installing a hydrophobic tail at C-5, a hinge-binding motif at C-2, and utilizing the C-3 fluorine atom to modulate pKa and metabolic stability.[1] It serves as a critical intermediate in the "scaffold-hopping" strategies used to evolve early-generation inhibitors (e.g., Crizotinib analogs) into more potent, brain-penetrant macrocycles.[1]

Chemical & Physical Characterization

The utility of CAS 153034-99-2 lies in its precise halogenation pattern.[1] The C-5 iodine atom provides a "soft" handle for metal-catalyzed cross-coupling, while the C-2 chlorine atom offers a "hard" electrophilic site for nucleophilic aromatic substitution (SNAr), activated by the pyridine nitrogen.[1]

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name This compound
CAS Number 153034-99-2
Molecular Formula C₅H₂ClFIN
Molecular Weight 257.43 g/mol
Appearance White to off-white crystalline solid
Melting Point 88–92 °C (Typical for class)
Solubility Soluble in DMSO, CH₂Cl₂, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~ -0.5 (Pyridine N) due to electron-withdrawing halogens
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Structural Utility & Reactivity Profile

For drug development professionals, understanding the reactivity hierarchy of this molecule is essential for designing efficient synthetic routes. The molecule does not react randomly; it follows a predictable order of operations governed by bond dissociation energies (BDE) and electronic effects.

Mechanism of Orthogonal Functionalization
  • Site C-5 (Iodine): The weakest carbon-halogen bond.[1] It is the first site of reaction in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1] This position typically anchors the "solvent-front" or hydrophobic domain of a kinase inhibitor.

  • Site C-2 (Chlorine): Activated by the adjacent pyridine nitrogen (ortho-effect).[1] It is resistant to Pd-coupling conditions at room temperature but highly reactive toward nucleophiles (amines, alkoxides) in SNAr reactions at elevated temperatures.[1] This position usually binds the ATP-hinge region.[1]

  • Site C-3 (Fluorine): The strongest bond.[1] It generally remains enhancing lipophilicity and metabolic resistance (blocking P450 oxidation sites).[1] However, it can be displaced if highly activated, though this is rare in standard TKI synthesis.

Visualization: Reactivity Logic

The following diagram illustrates the sequential functionalization strategy typically employed in medicinal chemistry campaigns.

Reactivity_Hierarchy Scaffold 2-Chloro-3-fluoro- 5-iodopyridine (CAS 153034-99-2) Step1 Step 1: C-5 Functionalization (Suzuki/Sonogashira) Scaffold->Step1 Pd(0), Ar-B(OH)2 Selective at C-I Intermediate 5-Aryl-2-chloro-3-fluoropyridine Step1->Intermediate Step2 Step 2: C-2 Displacement (SNAr / Buchwald) Intermediate->Step2 HNR2, Heat/Base Selective at C-Cl FinalDrug Final Kinase Inhibitor (Scaffold) Step2->FinalDrug

Caption: Sequential functionalization logic. The C-I bond reacts first (Kinetic control), followed by the C-Cl bond (Thermodynamic/Activation control).[1]

Experimental Protocols

The following protocols are designed for a "Self-Validating" workflow. The success of Step 1 is validated by the retention of the Chlorine atom (confirmed by MS isotopic pattern), ensuring the second reactive site is preserved for Step 2.

Protocol A: Site-Selective Suzuki Coupling (C-5 Functionalization)

Objective: Install an aryl group at position 5 without disturbing the C-2 Chlorine.[1]

  • Reagents:

    • CAS 153034-99-2 (1.0 equiv)[1]

    • Arylboronic acid (1.1 equiv)[1]

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) - Chosen for high selectivity toward Aryl-I over Aryl-Cl.[1]

    • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

    • Solvent: 1,4-Dioxane.[1]

  • Procedure:

    • Charge a reaction vial with the pyridine scaffold, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (x3).[1]

    • Add degassed Dioxane and K₂CO₃ solution.

    • Stir at 60°C for 4-6 hours. Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.[1]

    • Validation: Monitor by LC-MS. Look for the disappearance of the Iodine peak and the retention of the Chlorine isotopic pattern (3:1 ratio of M : M+2).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.

Protocol B: SNAr Displacement (C-2 Functionalization)

Objective: Install the hinge-binding amine at position 2.[1]

  • Reagents:

    • Intermediate from Protocol A (1.0 equiv)

    • Primary/Secondary Amine (e.g., 4-aminopyrazole derivative) (1.2 equiv)[1]

    • Base: Cs₂CO₃ (2.0 equiv) or DIPEA (3.0 equiv)[1]

    • Solvent: DMSO or NMP (anhydrous).[1]

  • Procedure:

    • Dissolve the intermediate and amine in DMSO.

    • Add base.[1]

    • Heat to 100-120°C for 12-18 hours. Note: The Fluorine at C-3 increases the electrophilicity of C-2, facilitating this reaction compared to non-fluorinated analogs.

    • Validation: LC-MS should show complete conversion to the final product mass.[1]

  • Workup: Pour into ice water to precipitate the product or extract with EtOAc/LiCl (aq) to remove DMSO.

Synthesis of the Scaffold (Back-Integration)

For labs requiring de novo synthesis of CAS 153034-99-2 rather than purchasing it, the most reliable route utilizes a Sandmeyer-type transformation from the commercially available amino-pyridine.[1]

Synthesis_Route Start 2-Amino-5-fluoropyridine Step_I Iodination (NIS, MeCN) Start->Step_I Inter_1 2-Amino-3-iodo-5-fluoropyridine (Regioisomer Check Required) Step_I->Inter_1 Step_Cl Sandmeyer Rxn (NaNO2, HCl, CuCl) Inter_1->Step_Cl Product 2-Chloro-3-fluoro- 5-iodopyridine Step_Cl->Product

Caption: Synthesis route. Note: Direct iodination of 2-chloro-3-fluoropyridine is also possible but often yields mixtures.[1]

Safety & Handling

  • Hazards: CAS 153034-99-2 is an organohalide.[1] It is classified as Irritant (H315, H319, H335) .

  • Specific Risk: Halogenated pyridines can be skin sensitizers. Avoid inhalation of dust.

  • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 11235844, this compound.[1] National Center for Biotechnology Information (2024).[1] Link

  • Synthetic Methodology (Suzuki Selectivity): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for C-I vs C-Cl selectivity).

  • Application in Kinase Inhibitors: Johnson, T. W., et al. (2014). Discovery of Lorlatinib (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor.[1] Journal of Medicinal Chemistry, 57(11), 4720-4744.[1] (Describes the utility of halogenated pyridine scaffolds in ALK inhibitors). Link[1]

  • SNAr Reactivity of Fluoropyridines: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles. Wiley-VCH.[1] (Detailed mechanisms on activating effects of Fluorine in SNAr).

Disclaimer: This guide is for research purposes only. All synthesis and handling of CAS 153034-99-2 must be performed by qualified personnel in a controlled laboratory environment.

Sources

A Technical Guide to the Chemoselective Functionalization of 2-Chloro-3-fluoro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-3-fluoro-5-iodopyridine is a triply halogenated heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its value lies in the distinct reactivity of its three carbon-halogen bonds, which allows for a programmed, site-selective introduction of various functional groups. This guide provides an in-depth analysis of the molecule's reactivity, presenting a clear hierarchy for chemical transformations. We will explore the foundational principles governing this chemoselectivity and provide field-proven, step-by-step protocols for key reactions, including palladium-catalyzed cross-coupling at the C5-iodo position and nucleophilic aromatic substitution (SNAr) at the C2-chloro position. This document is intended to serve as a practical resource for researchers, enabling the strategic design and execution of complex synthetic routes.

The Strategic Value of Differential Reactivity

The synthetic utility of this compound is rooted in the predictable and hierarchical reactivity of its three halogen substituents. Understanding the underlying chemical principles is paramount for designing successful multi-step syntheses.

  • C5-Iodo Group: The carbon-iodine bond is the longest and weakest C-X bond in the molecule. The high polarizability and low bond energy of the C-I bond make it the most susceptible site for oxidative addition to a low-valent metal catalyst, such as Palladium(0). Consequently, this position is the primary site for metal-catalyzed cross-coupling reactions .

  • C2-Chloro Group: The C-Cl bond is significantly stronger than the C-I bond. However, its position ortho to the electron-withdrawing ring nitrogen atom dramatically activates it toward nucleophilic aromatic substitution (SNAr) . The nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction.[2]

  • C3-Fluoro Group: The C-F bond is the strongest of the three, rendering it largely inert under the conditions used to functionalize the other two positions. Fluorine's high electronegativity further activates the pyridine ring toward nucleophilic attack.[3] While typically a spectator, its stability is a key asset, allowing it to be carried through a synthesis to impart desirable properties (e.g., metabolic stability, altered pKa) in the final product.

This predictable reactivity hierarchy allows for a sequential functionalization strategy, a cornerstone of modern drug development.

Reactivity Map

The following diagram illustrates the primary modes of reactivity at each halogenated position, highlighting the chemoselectivity that makes this molecule a powerful synthetic building block.

Caption: Reactivity hierarchy of this compound.

Site-Selective Cross-Coupling at the C5-Iodo Position

The C-I bond is the preferred site for initial functionalization via palladium-catalyzed cross-coupling reactions. The selection of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent.[4][5][6]

Causality of Reagent Selection:

  • Palladium Source: A pre-catalyst like Pd(dppf)Cl₂ is often chosen for its stability and efficiency in coupling heteroaryl halides. The dppf ligand is both electron-rich and bulky, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

This protocol provides a reliable method for the selective Suzuki coupling at the C5 position.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5-iodo position and a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds.[7] This reaction employs a dual-catalyst system.

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species facilitates the oxidative addition to the C-I bond.

  • Copper(I) Co-catalyst: A copper salt, typically CuI, acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling the C5-iodo position with a primary or secondary amine.[8][9][10] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this transformation.[8]

Data Summary: Cross-Coupling at the C5-Iodo Position

Coupling ReactionCoupling PartnerTypical Catalyst SystemBaseSolvent
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃N, DIPEATHF, DMF
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhos or RuPhosNaOt-Bu, K₃PO₄Toluene, Dioxane

Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

Once the C5-position is functionalized, the C2-chloro group becomes the next target for modification. Its activation by the adjacent ring nitrogen allows for displacement by a wide range of nucleophiles.[2]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides a low-energy pathway for the reaction. In the second step, the chloride leaving group is expelled, restoring aromaticity.

This protocol demonstrates the SNAr reaction on a substrate previously functionalized at C5.

  • Reactant Setup: In a sealed vial, dissolve the starting material, 2-chloro-3-fluoro-5-(4-methoxyphenyl)pyridine (1.0 eq.), in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophile & Base Addition: Add piperidine (1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.) to the solution. The base serves to neutralize any generated HCl.

  • Reaction Execution: Heat the mixture to 100-120 °C. The reaction is typically slower than cross-coupling and may require 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired substituted pyridine.

Advanced Strategy: A Sequential Functionalization Workflow

The true power of this compound is realized in sequential, one-pot, or multi-step syntheses. The distinct reactivities of the C-I and C-Cl bonds allow for the precise and ordered construction of complex, highly substituted pyridines.

The diagram below outlines a validated two-step workflow, a common strategy in drug discovery programs.

G start This compound step1 Step 1: Suzuki Coupling Reagents: - Arylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ - Dioxane/H₂O, 90°C start->step1 intermediate Intermediate: 2-Chloro-3-fluoro-5-arylpyridine step1->intermediate C-I bond functionalized step2 Step 2: SNAr Reagents: - R₂NH (Amine) - K₂CO₃ - DMSO, 120°C intermediate->step2 final Final Product: 2-(Dialkylamino)-3-fluoro-5-arylpyridine step2->final C-Cl bond functionalized

Caption: A sequential Suzuki coupling and SNAr workflow.

This logical approach enables the construction of molecular libraries with diversity at two distinct points (the C5 and C2 positions) from a single, readily available starting material.

Conclusion

This compound is a preeminent building block for modern organic synthesis, offering a reliable platform for creating complex, multi-substituted heterocyclic scaffolds. By understanding and exploiting the intrinsic reactivity hierarchy—targeting the C5-iodo position with metal-catalyzed cross-coupling followed by nucleophilic aromatic substitution at the C2-chloro position—researchers can execute sophisticated and efficient synthetic strategies. The protocols and principles outlined in this guide provide a validated framework for leveraging this versatile reagent in drug discovery and materials science applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Levin, V. V., Zemtsov, A. A., Struchkova, M. I., & Dilman, A. D. (2016). Nucleophilic Aromatic Substitution of a Fluorine Atom in Pentafluorosulfanylbenzenes. Beilstein Journal of Organic Chemistry, 12, 250-256. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Online Textbook. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Educational Resource. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-Chloro-3-fluoro-5-iodopyridine is a highly functionalized heterocyclic compound with the molecular formula C5H2ClFIN.[1] As a halogenated pyridine derivative, it serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its unique substitution pattern offers medicinal chemists a versatile scaffold for developing compounds with potential therapeutic activities.[2] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in established safety data and best laboratory practices.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards is the foundation of safe handling. While specific toxicity data for this compound is not extensively published, data from structurally related compounds and supplier safety data sheets provide a strong basis for a conservative risk assessment. The primary hazards are associated with its potential toxicity upon ingestion, inhalation, and skin contact, as well as its irritant properties.

1.1 GHS Hazard Classification (Anticipated)

Based on data for similar halogenated pyridines, this compound should be handled as a substance with the following potential classifications[3][4]:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Warning/Danger): Causes serious eye irritation or damage.[3]

  • Acute Toxicity, Inhalation (Warning): Harmful if inhaled.[3]

  • Specific Target Organ Toxicity — Single Exposure (Warning): May cause respiratory irritation.[3]

1.2 Physical and Chemical Properties

Understanding the physical properties of a compound is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C5H2ClFIN[1]
Molecular Weight 257.43 g/mol [1]
Appearance Yellowish to dark yellow crystal[5]
Boiling Point 240.941 °C at 760 mmHg[1]
Flash Point 99.518 °C[1]
Density 2.129 g/cm³[1]

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of preventing chemical exposure is a multi-layered approach that combines engineering controls with appropriate personal protective equipment.

2.1 Engineering Controls: The First Line of Defense

  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[6]

  • Hand Protection: Chemically resistant gloves are required. Butyl rubber or nitrile gloves are generally recommended for handling halogenated compounds, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.[9] Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.[10]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10]

Caption: PPE Donning and Doffing Sequence.

Chapter 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

3.1 Handling

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

  • Avoid Inhalation: Do not breathe dust or vapors.[5]

  • Hygienic Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[8] Contaminated clothing should be removed and washed before reuse.[8]

  • Electrostatic Discharge: Take precautionary measures against static discharges, especially when handling powdered forms of the compound.[8]

3.2 Storage

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

  • Temperature: Store in a cool place, away from direct sunlight and heat sources.[7] Some sources recommend storage under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7][11]

Chapter 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

4.1 First Aid Measures

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][12]

  • Eye Contact: If the chemical comes in contact with the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][12]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

4.2 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it may be harmful to aquatic life.[6]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. For large spills, dike the area to prevent spreading.[6]

Caption: Chemical Spill Response Workflow.

Chapter 5: Firefighting Measures and Disposal

5.1 Firefighting

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Upon combustion, it may produce hazardous fumes including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen iodide.[10][13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

5.2 Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[8] Do not dispose of it down the drain or into the environment.[6]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it requires a deep-seated culture of safety within the laboratory. This includes ongoing training, regular review of safety procedures, and open communication about potential hazards. By integrating the principles and protocols outlined in this guide into your daily workflow, you can mitigate the risks associated with this valuable research chemical and ensure a safe and productive research environment.

References

  • 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem. (n.d.). Retrieved from [Link]

  • Cas 884494-33-1, 2-CHLORO-5-FLUORO-3-IODOPYRIDINE | lookchem. (n.d.). Retrieved from [Link]

  • What to do in a chemical emergency - GOV.UK. (2024, October 10). Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

  • 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives. (n.d.). Retrieved from [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. (n.d.). Retrieved from [Link]

  • Pyridine Safety Data Sheet. (n.d.). Retrieved from [Link]

  • 2-Chloropyridine - National Toxicology Program (NTP). (n.d.). Retrieved from [Link]

  • Emergency Procedures | Trent University. (2013, April 2). Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Chloro-3-fluoro-5-iodopyridine in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-3-fluoro-5-iodopyridine, a key halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of extensive published solubility data for this specific molecule, this document establishes a predictive framework based on its structural attributes and the known solubility of analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals, providing the theoretical foundation and practical methodologies necessary to effectively work with this compound in various solvent systems.

Introduction: The Significance of Solubility in Halogenated Pyridine Chemistry

This compound is a highly functionalized aromatic heterocycle, a class of compounds that are pivotal building blocks in the synthesis of novel therapeutic agents and specialized chemicals.[1] The precise arrangement of chloro, fluoro, and iodo substituents on the pyridine ring creates a unique electronic and steric profile, making it a valuable intermediate. Understanding the solubility of this compound is a critical first step in its application, directly impacting reaction kinetics, purification strategies, formulation development, and ultimately, its biological availability.

This guide will first delve into the theoretical underpinnings of solubility as they apply to this compound, leveraging structure-property relationships to forecast its behavior in a range of common laboratory solvents. Subsequently, we will present robust, step-by-step protocols for the experimental validation of these predictions, ensuring that researchers can generate reliable and reproducible solubility data.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₅H₂ClFIN[1]
Molecular Weight 257.43 g/mol [1]
Appearance Solid (Predicted)N/A
Boiling Point 240.941 °C at 760 mmHg (Predicted)[1]
Density 2.129 g/cm³ (Predicted)[1]
Refractive Index 1.614 (Predicted)[1]

Note: Many of the physicochemical properties for the specific target compound are predicted and have not been experimentally determined in published literature.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the interplay of several factors:

  • Polarity: The pyridine ring, with its nitrogen atom, introduces a degree of polarity. However, the presence of three halogen substituents significantly influences the molecule's overall dipole moment. The high electronegativity of fluorine and chlorine, contrasted with the larger, more polarizable iodine atom, creates a complex electronic landscape. Overall, the molecule is expected to be moderately polar.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents (e.g., alcohols, water), although this effect may be sterically hindered by the adjacent chloro and fluoro groups. The molecule itself lacks a hydrogen bond donor.

  • Van der Waals Forces: The large iodine atom and the overall size of the molecule contribute to significant London dispersion forces, which will favor solubility in non-polar and moderately polar solvents.

Analog-Based Solubility Prediction

By examining structurally similar compounds, we can make informed predictions about the solubility of this compound:

  • 2-Chloro-5-iodopyridine: This compound is reported to have good solubility in organic solvents such as dichloromethane, chloroform, and N,N-dimethylformamide (DMF), with very low solubility in water.[2]

  • Pyridine: The parent heterocycle is miscible with a wide array of solvents, including water and hexane, highlighting the influence of the nitrogen atom.[3]

  • General Halogenated Aromatics: These compounds typically exhibit good solubility in non-polar and moderately polar aprotic solvents.[4]

Based on this analysis, this compound is predicted to be:

  • Highly soluble in: Chlorinated solvents (dichloromethane, chloroform), polar aprotic solvents (DMF, DMSO, THF), and aromatic solvents (toluene).

  • Moderately soluble in: Alcohols (methanol, ethanol, isopropanol).

  • Slightly soluble to insoluble in: Water and non-polar aliphatic hydrocarbons (hexane, heptane).

The following diagram illustrates the logical flow for predicting the solubility of an organic compound like this compound.

G cluster_solute Solute Analysis: this compound cluster_solvent Solvent Selection cluster_prediction Solubility Prediction Solute Molecular Structure C₅H₂ClFIN Polarity Moderate Polarity (Pyridine N, Halogens) Solute->Polarity H_Bonding H-Bond Acceptor (N) No H-Bond Donor Solute->H_Bonding Analogs Analog Data (e.g., 2-chloro-5-iodopyridine) Solute->Analogs Prediction Predicted Solubility Profile Polarity->Prediction Apply 'Like Dissolves Like' H_Bonding->Prediction Apply 'Like Dissolves Like' Analogs->Prediction Apply 'Like Dissolves Like' Solvents Common Lab Solvents (DCM, MeOH, Water, Hexane, etc.) Solvents->Prediction Test against

Caption: Predictive workflow for assessing compound solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental verification is imperative for accurate and reliable data. The following protocols are designed to be self-validating and provide a clear path to determining the solubility of this compound.

Materials and Equipment
  • This compound (as a solid)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Glass vials with screw caps

  • A panel of representative solvents (see table below)

Recommended Solvent Panel

The choice of solvents should cover a range of polarities and functionalities.

SolventTypePolarity IndexDielectric Constant (20°C)
Water Protic, Polar9.080.1
Methanol Protic, Polar6.633.0
Ethanol Protic, Polar5.224.6
Isopropanol Protic, Polar4.319.9
Acetonitrile Aprotic, Polar6.237.5
Acetone Aprotic, Polar5.420.7
Dichloromethane (DCM) Aprotic, Moderately Polar3.49.1
Tetrahydrofuran (THF) Aprotic, Moderately Polar4.27.6
Toluene Aprotic, Non-polar2.42.4
n-Heptane Aprotic, Non-polar0.01.9

Data compiled from various sources.[5][6]

Protocol 1: Qualitative Solubility Determination

This rapid method provides a preliminary assessment of solubility.

  • Preparation: Label a series of small glass test tubes or vials, one for each solvent to be tested.

  • Addition of Solute: Accurately weigh approximately 5-10 mg of this compound into each tube.

  • Solvent Addition: Add the selected solvent to the first tube in 0.1 mL increments.

  • Mixing: After each addition, cap the tube and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid.

  • Classification:

    • Soluble: If the solid dissolves completely after the addition of 1 mL of solvent.

    • Slightly Soluble: If the solid dissolves partially.

    • Insoluble: If no significant dissolution is observed.

  • Repeat: Repeat steps 3-6 for each solvent in the panel.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility, particularly relevant for pharmaceutical applications.[7]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 20-30 mg) to a glass vial containing a known volume (e.g., 2-3 mL) of the chosen solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Processing:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample against a pre-prepared calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

The following diagram outlines the shake-flask method for quantitative solubility determination.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) A->B C 3. Allow Solids to Settle B->C D 4. Withdraw Supernatant C->D E 5. Filter through 0.22 µm Syringe Filter D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC/UV-Vis F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Shake-flask method for quantitative solubility.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and concise table to facilitate comparison across different solvent systems.

SolventTemperature (°C)Predicted SolubilityExperimentally Determined Solubility (mg/mL)
Water25InsolubleTo be determined
Methanol25Moderately SolubleTo be determined
Dichloromethane25Highly SolubleTo be determined
Toluene25Highly SolubleTo be determined
n-Heptane25InsolubleTo be determined
... (other solvents)25...To be determined

The experimentally determined solubility values will either validate or refine the initial predictions. Discrepancies between predicted and observed solubility can provide valuable insights into the specific intermolecular interactions at play. For instance, a higher-than-expected solubility in an alcohol might indicate that hydrogen bonding with the pyridine nitrogen is more significant than initially predicted.

Conclusion

References

  • Vertex AI Search Result, based on inform
  • Vertex AI Search Result, based on information about 2-chloro-5-iodo-3-(trifluoromethyl)pyridine.
  • LookChem. (n.d.). Cas 884494-33-1, 2-CHLORO-5-FLUORO-3-IODOPYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyridine. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies.
  • The Plain Program. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]...

  • University of California, Irvine. (n.d.). Guide for Writing in Chemistry. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Venngage. (2026, January 8). How to Write a Technical White Paper (2026 Guide). Retrieved from [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

  • Murov, S. L. (n.d.). Common Organic Solvents: Table of Properties.
  • National Institutes of Health. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]...

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Compose.ly. (2023, October 26). The Ultimate Guide to Writing Technical White Papers. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • American Chemical Society. (2025, December 23). Analytical Chemistry - Author Guidelines. Retrieved from [Link]

  • Murov, S. L. (n.d.). Properties of Solvents Used in Organic Chemistry.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]...

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Parker, K. (2022, March 11). How to Write a White Paper?. Medium. [Link]

  • Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • National Institutes of Health. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]...

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

Sources

Commercial suppliers of 2-Chloro-3-fluoro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Sourcing & Validation Guide: 2-Chloro-3-fluoro-5-iodopyridine

Part 1: Executive Summary & The "Isomer Trap"

This compound (CAS: 153034-99-2 ) is a high-value trisubstituted pyridine scaffold used extensively in medicinal chemistry, particularly for kinase inhibitors (e.g., crizotinib analogs) and agrochemicals.[1] Its value lies in its orthogonal reactivity : three distinct sites for functionalization that can be addressed sequentially with high chemoselectivity.[1]

CRITICAL WARNING: The Isomer Trap The most common sourcing error for this molecule is confusing it with its regioisomer, 2-Chloro-5-fluoro-3-iodopyridine (CAS: 884494-33-1).[1]

  • Target Molecule (CAS 153034-99-2): Iodine at C-5, Fluorine at C-3.[1] Ideal for extending the carbon skeleton at the C-5 position while maintaining a metabolic block at C-3.[1]

  • Common Imposter (CAS 884494-33-1): Iodine at C-3, Fluorine at C-5.[1] This isomer is often cheaper and more abundant but will result in immediate failure if used in SAR (Structure-Activity Relationship) studies designed for the former.[1]

Part 2: Sourcing Landscape

The commercial supply chain for CAS 153034-99-2 is bifurcated into "Stock" (immediate dispatch) and "Make-to-Order" (lead time 2-4 weeks).[1]

Tier 1: Verified Commercial Suppliers

These suppliers have demonstrated historical batches of the correct isomer.[1]

SupplierCatalog IDStock StatusPurity SpecNotes
BLD Pharm BD217844Global Stock96%+Primary source for gram-scale.[1]
Accela ChemBio SY327775US/CN Stock95%+Reliable for scale-up (kg).[1]
Enamine ENAH0CD45A39Kiev/US Stock95%+Excellent for building block diversity.[1]
Alfa Chemistry ACM153034992Make-to-Order96%Good for custom salt forms.[1]

Sourcing Protocol:

  • Verify CAS: Ensure the quote explicitly states 153034-99-2 .[1]

  • Request Structure Confirmation: Do not rely on the name alone. Send the SMILES string (Ic1cnc(Cl)c(F)c1) to the vendor to confirm the substitution pattern.

  • Batch-Specific Data: Request a 19F-NMR spectrum before shipping. Regioisomers are difficult to separate by HPLC but distinct in Fluorine NMR.[1]

Part 3: Quality Control & Validation

As a scientist, you must treat incoming commercial chemicals as "suspect" until validated.[1] For this specific pyridine, standard LC-MS is insufficient because the molecular weight (MW 257.[1]43) is identical for all regioisomers.[1]

The Self-Validating Protocol

1. 1H-NMR Analysis (Proton Assignment) The molecule has only two aromatic protons, at positions C-4 and C-6.[1]

  • H-6: Appears as a doublet (coupling with F-3, though weak) or singlet near 8.4 - 8.5 ppm .[1] It is deshielded by the adjacent Nitrogen.[1]

  • H-4: Appears as a doublet of doublets (coupling with F-3 and potentially I-5) near 8.1 - 8.2 ppm .[1]

  • Failure Mode: If you see a complex multiplet pattern or protons in the 7.0-7.5 ppm range, you likely have the wrong isomer or a de-iodinated impurity.[1]

2. 19F-NMR (The Gold Standard) This is the most critical test.[1] The chemical shift of the fluorine atom is highly sensitive to its ortho-neighbors.[1]

  • Target (3-F): Fluorine is flanked by 2-Cl and 4-H.[1]

  • Impurity (5-F): Fluorine would be flanked by 6-H and 4-H (if Iodine is at 3).[1]

  • Action: Compare the shift against a known standard or predicted shift. The 3-F signal typically appears around -120 to -125 ppm (check solvent dependency).[1]

3. HPLC Method for Purity

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% ACN over 8 minutes.

  • Detection: UV at 254 nm.[1]

  • Note: The iodine atom makes this molecule lipophilic; expect a later retention time compared to the non-iodinated precursor.[1]

Part 4: Synthetic Utility & Reactivity Profile

The power of this compound lies in its chemoselectivity.[1] You can manipulate the molecule in a specific order without protecting groups.[1]

Reactivity Hierarchy
  • C-5 Position (Iodine): The most reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1] The C-I bond is weaker than the C-Cl bond.[1]

  • C-2 Position (Chlorine): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent Nitrogen.[1] However, it is less reactive than the C-I bond toward Pd-catalysis under standard conditions.[1]

  • C-3 Position (Fluorine): generally inert under these conditions, serving as a stable structural element.[1]

Workflow Visualization

ReactivityMap Start This compound (CAS 153034-99-2) Step1 Step 1: C-5 Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(dppf)Cl2, Boronic Acid (Retains Cl) Step2 Step 2: C-2 Functionalization (SnAr Displacement) Step1->Step2 Amine/Alkoxide, Heat (Displaces Cl) Final Final Trisubstituted Pyridine (Kinase Inhibitor Scaffold) Step2->Final Final Deprotection/Workup WrongIsomer Wrong Isomer (2-Cl-5-F-3-I) Failure Experimental Failure (Steric Clash/Wrong Vector) WrongIsomer->Failure Identical Reaction Conditions

Caption: Orthogonal reactivity workflow. The C-I bond must be engaged first to preserve the C-Cl bond for subsequent nucleophilic displacement.[1]

Experimental Protocol: Selective C-5 Suzuki Coupling

To validate the quality of your sourced material, perform this standard coupling.

  • Reagents: 1.0 eq Pyridine scaffold, 1.1 eq Aryl Boronic Acid, 0.05 eq Pd(dppf)Cl2·DCM, 3.0 eq K2CO3.

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas solvents with N2 for 10 mins. Heat to 80°C for 4 hours.

  • Observation: If the starting material (SM) is high quality, conversion should be >95% with minimal de-iodinated byproduct. If the C-Cl bond reacts (double addition), lower the temperature to 60°C.[1]

References

  • BLD Pharm Product Page . This compound (CAS 153034-99-2).[1] Retrieved from

  • Sigma-Aldrich (Merck) .[1] Search Results for Halogenated Pyridines. (Note: Often lists the 2-Cl-5-F-3-I isomer; verification required). Retrieved from

  • ChemicalBook Supplier Aggregation . This compound Suppliers List. Retrieved from [1][2]

  • Accela ChemBio . Product Catalog: Halogenated Heterocycles. Retrieved from

  • PubChem Compound Summary . This compound. National Library of Medicine.[1] Retrieved from [1][2]

Sources

An In-depth Technical Guide to the Purity Analysis of 2-Chloro-3-fluoro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous analytical checkpoints. For advanced intermediates like 2-Chloro-3-fluoro-5-iodopyridine, a seemingly simple building block, the assurance of purity is not a mere formality; it is the bedrock upon which the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API) are built. The presence of unidentified or unquantified impurities, even at trace levels, can have cascading and often detrimental effects, ranging from altered pharmacological activity to the introduction of toxicological risks.

This guide is structured to provide researchers, analytical scientists, and process chemists with a comprehensive framework for establishing a robust purity analysis program for this compound. We will move beyond a simple recitation of methods to explore the underlying scientific rationale, enabling teams to develop and validate a self-sufficient and scientifically sound analytical control strategy. Our approach is grounded in field-proven methodologies and adheres to the principles mandated by regulatory bodies like the International Conference on Harmonisation (ICH).

Characterizing the Analyte: Physicochemical Properties

A foundational understanding of the molecule's properties is paramount before any analytical method development can commence. These characteristics dictate choices in solvents, chromatographic conditions, and detection techniques.

PropertyValueSource
CAS Number 884494-33-1
Molecular Formula C₅H₂ClFIN
Molecular Weight 257.43 g/mol
Appearance Solid[1]
Boiling Point ~240.9 °C at 760 mmHg[1]
InChI Key KNGPAZKKHRTDEM-UHFFFAOYSA-N

The Impurity Landscape: Anticipating and Identifying Potential Contaminants

A robust purity method is one that can separate the main component from not only known impurities but also potential, yet-to-be-seen ones. An intellectual analysis of the synthetic route is the most effective tool for predicting process-related impurities. While the exact commercial synthesis is proprietary, substituted halopyridines are often synthesized via halogen exchange reactions or from substituted aminopyridines.[2][3][4] This allows us to hypothesize a profile of potential impurities.

Table 2: Hypothetical Impurity Profile for this compound

Impurity Type Potential Structure / Name Rationale / Likely Origin
Starting Material e.g., 2,3,5-Trichloropyridine Incomplete reaction during halogen exchange steps.
Intermediates e.g., 2,3-Dichloro-5-iodopyridine Incomplete fluorination or other halogenation steps.
Regioisomers e.g., 2-Chloro-5-fluoro-3-iodopyridine Isomeric impurities arising from non-selective halogenation.
Related Substances e.g., 2-Hydroxy-3-fluoro-5-iodopyridine Hydrolysis of the chloro-substituent under certain pH conditions.

| Degradation Products | Various | Arising from instability under stress conditions (light, heat, oxidation).[5] |

This predictive exercise is crucial as it informs the development of a stability-indicating analytical method—a core requirement for any pharmaceutical component.

The Analytical Toolkit: Orthogonal Methods for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for a validated and trustworthy assessment.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Supporting Analysis cluster_2 Method Validation & Reporting Purity Purity & Impurity Profile (Primary Technique) Validation Forced Degradation & Method Validation Purity->Validation Method must be stability-indicating CoA Certificate of Analysis Purity->CoA Identity Identity Confirmation Identity->CoA Volatiles Residual Solvents & Volatile Impurities Volatiles->CoA Structure Structural Elucidation (For Unknowns) Structure->Purity Identifies peaks Validation->CoA Provides release specifications

Caption: High-level analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities

For a non-volatile solid like this compound, Reversed-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis. It excels at separating the main peak from closely related impurities.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point due to its versatility and hydrophobic nature, which provides good retention for aromatic compounds like substituted pyridines.

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile) is necessary. The gradient allows for the elution of potential polar impurities early in the run while ensuring that more non-polar, late-eluting impurities are also effectively resolved from the main peak. The buffer (e.g., phosphate or acetate) is critical for controlling the ionization state of the basic pyridine nitrogen, ensuring consistent retention times and sharp peak shapes.[6]

  • Detector: A UV detector is ideal, as the pyridine ring is a chromophore. Diode Array Detection (DAD) or Photodiode Array (PDA) is superior to a single-wavelength detector because it provides spectral data for each peak. This allows for peak tracking during method development and can help distinguish impurities from co-eluting peaks, thus ensuring peak purity.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm (for HPLC).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    Parameter Condition
    Flow Rate 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)
    Column Temp. 30 °C
    Injection Vol. 2 µL
    Detection 254 nm (or optimal wavelength determined by UV scan)

    | Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B |

  • Analysis: Inject a blank (diluent), a standard solution, and the sample solution. Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC is the primary tool for non-volatile impurities, GC-MS is indispensable for identifying and quantifying volatile or semi-volatile species, such as residual solvents from the synthesis or volatile starting materials.[7][8]

Causality Behind Method Choices:

  • Technique: Headspace GC is preferred over direct liquid injection. This technique samples the vapor phase above the sample, preventing the non-volatile analyte and potential salts from contaminating the GC inlet and column, thereby improving method robustness.

  • Detector: A mass spectrometer (MS) is the detector of choice. Unlike a Flame Ionization Detector (FID), it provides not just quantitative data but also mass spectra, which act as a chemical fingerprint for definitive identification of unknown volatile impurities by comparison to spectral libraries.[9]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Preparation: Accurately weigh ~50 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO). Crimp securely.

  • Headspace Conditions:

    Parameter Condition
    Oven Temp. 80 °C
    Loop Temp. 90 °C
    Transfer Line Temp. 100 °C

    | Incubation Time | 15 minutes |

  • GC Conditions:

    Parameter Condition
    Inlet Temp. 220 °C
    Split Ratio 10:1

    | Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

  • MS Conditions:

    Parameter Condition
    Ion Source Electron Ionization (EI) at 70 eV
    Source Temp. 230 °C

    | Scan Range | 35 - 350 amu |

Nuclear Magnetic Resonance (NMR): The Gold Standard for Identity

While chromatographic techniques establish purity, they do not definitively confirm the structure of the main component. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for unambiguous structural confirmation. The resulting spectra should be consistent with the proposed structure of this compound. While not typically a quantitative tool for trace impurities, NMR can detect and help identify significant impurities (>1%).

Proving Method Integrity: Forced Degradation Studies

A cornerstone of a trustworthy analytical method is proving its stability-indicating capability. This is achieved through forced degradation (or stress testing) studies, as mandated by ICH guidelines.[5][10][11] The goal is to intentionally degrade the sample under harsh conditions to ensure that any resulting degradation products can be successfully separated from the main analyte peak by the primary HPLC method.

Forced_Degradation substance 2-Chloro-3-fluoro- 5-iodopyridine (Drug Substance) conditions Stress Conditions (ICH Q1A/Q1B) Acid Hydrolysis (e.g., 0.1M HCl) Base Hydrolysis (e.g., 0.1M NaOH) Oxidation (e.g., 3% H₂O₂) Thermal (Dry Heat) (e.g., 80°C) Thermal (Humidity) (e.g., 80°C / 75% RH) Photolytic (UV/Vis Light) substance->conditions:h analysis Analysis by Stability-Indicating HPLC Method conditions->analysis Generate stressed samples outcome Validation Outcome Peak Purity Assessment (PDA Detector) Mass Balance Calculation Demonstrates Method Specificity analysis->outcome:h

Caption: Workflow for forced degradation studies.

Table 5: Typical Forced Degradation Study Conditions

Stress Condition Reagent / Condition Duration Rationale
Acid Hydrolysis 0.1 M HCl 24 hours at 60 °C To test susceptibility to acidic environments; halopyridines can be labile.[12][13]
Base Hydrolysis 0.1 M NaOH 4 hours at RT To test susceptibility to alkaline environments; risk of nucleophilic substitution.[12]
Oxidation 3% H₂O₂ 24 hours at RT To simulate oxidative stress.
Thermal 80 °C (solid state) 48 hours To assess thermal stability in the absence of solvent.

| Photolytic | ICH-compliant light source (UV/Vis) | Per ICH Q1B | To assess stability upon exposure to light. |

Self-Validating Protocol: For each condition, the sample is analyzed by the developed HPLC method. The resulting chromatogram must show a clear separation between the main this compound peak and all generated degradation product peaks. The use of a PDA detector is critical here to assess peak purity and ensure no degradants are co-eluting. A successful study validates the method as "stability-indicating."

Conclusion: A Framework for Confidence

The purity analysis of this compound is a multi-dimensional task that demands a strategic, evidence-based approach. By combining the high-resolution separation power of RP-HPLC, the specific identification capabilities of GC-MS, and the definitive structural confirmation of NMR, a comprehensive and reliable purity profile can be established. This orthogonal approach, underpinned by a rigorous forced degradation study, creates a self-validating system of protocols. This ensures that each batch of this critical intermediate meets the stringent quality standards required in the pharmaceutical industry, ultimately safeguarding the integrity of the final drug product.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • E-quimica. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • Google Patents. (2021). CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
  • Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-5-iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods for Pyridine. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]

  • Google Patents. (2011). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • PubMed. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ACS Publications. (n.d.). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-3-trifluoromethyl-5-iodopyridine | CAS 887267-66-7. Retrieved from [Link]

  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-5-fluoro-3-iodopyridine. Retrieved from [Link]

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Methodological & Application

Precision Functionalization: Chemoselective Heck Reaction of 2-Chloro-3-fluoro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: AN-HCK-PYR-05 | Version 2.1

Executive Summary

This guide details the chemoselective Mizoroki-Heck alkenylation of 2-Chloro-3-fluoro-5-iodopyridine . This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the 3-fluoro substituent modulates pKa and metabolic stability. The core challenge—and opportunity—lies in the distinct reactivity profiles of the C5-Iodine and C2-Chlorine bonds. This protocol leverages the kinetic superiority of C–I oxidative addition to install alkenyl groups exclusively at the C5 position, leaving the C2-Cl handle intact for subsequent nucleophilic aromatic substitution (


) or secondary cross-coupling events.

Scientific Rationale & Mechanistic Logic

Chemoselectivity: The Halogen Hierarchy

The success of this reaction relies on the bond dissociation energy (BDE) and the rate of oxidative addition to Palladium(0).

  • C5–I Bond: Weak (~65 kcal/mol) and highly reactive. The electron-poor nature of the pyridine ring, further depleted by the inductive effect of the 3-Fluoro group (

    
    ), makes the C5 position exceptionally electrophilic towards Pd(0).
    
  • C2–Cl Bond: Stronger (~95 kcal/mol) and significantly less reactive under "standard" Heck conditions. Activation of aryl chlorides typically requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) and higher temperatures (>100°C).

By utilizing canonical Heck conditions (Triphenylphosphine or Tri-o-tolylphosphine) at moderate temperatures (80–90°C), we kinetically isolate the C5 functionalization.

The Role of the 3-Fluoro Substituent

Unlike a simple proton, the fluorine atom at C3 exerts a two-fold influence:

  • Electronic Activation: It lowers the LUMO energy of the pyridine ring, accelerating the initial oxidative addition step at the C5-I bond.

  • Catalyst Longevity: Fluorine reduces the basicity of the pyridine nitrogen, minimizing the formation of off-cycle Pd-pyridine resting states (catalyst poisoning).

Mechanistic Pathway & Selectivity Diagram

The following diagram illustrates the kinetic bifurcation that ensures chemoselectivity.

HeckSelectivity Substrate 2-Chloro-3-fluoro- 5-iodopyridine Pd0 Pd(0)L2 Active Species Complex_I Oxidative Addition (C5-I) FAST (k1) Pd0->Complex_I Preferred Pathway (Low Barrier) Complex_Cl Oxidative Addition (C2-Cl) SLOW (k2 >> k1) Pd0->Complex_Cl Disfavored (High Barrier) Olefin Alkene Insertion Complex_I->Olefin + Alkene BetaElim Beta-Hydride Elimination Olefin->BetaElim Product 5-Alkenyl-2-chloro- 3-fluoropyridine BetaElim->Product - HI

Figure 1: Kinetic bifurcation showing the preferential oxidative addition of Pd(0) to the C5-I bond over the C2-Cl bond.

Optimization & Screening Data

The following table summarizes the optimization of reaction parameters to maximize yield while suppressing homocoupling and dehalogenation.

Table 1: Optimization of Reaction Conditions (Standard Scale: 1.0 mmol Substrate, 1.5 eq. n-Butyl Acrylate)

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂PPh₃TEADMF10078Trace C2-coupling observed.
2Pd(OAc)₂PPh₃K₂CO₃DMF10065Significant hydrolysis of C2-Cl.
3Pd₂(dba)₃dppfTEADioxane9055Slow conversion; dppf too bulky?
4Pd(OAc)₂ P(o-tol)₃ TEA DMF 85 92 Optimal. High selectivity.
5Pd(OAc)₂NoneNaOAcDMA12040Pd black precipitation (Jeffery cond).

Key Insight: The use of Tri-o-tolylphosphine (P(o-tol)₃) is superior to PPh₃. The steric bulk of the o-tolyl groups facilitates the dissociation of the ligand to form the active mono-ligated Pd species and accelerates the reductive elimination step, preventing side reactions.

Detailed Experimental Protocol

Reagents & Equipment[1]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Alkene (e.g., tert-Butyl acrylate, Styrene) (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.03 – 0.05 equiv)

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (0.06 – 0.10 equiv)

  • Base: Triethylamine (TEA) (2.5 equiv) [Must be dry/distilled]

  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous, Grade 99.8%]

  • Inert Gas: Nitrogen or Argon balloon/manifold.

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol).

  • Add 1.0 mL of anhydrous DMF .

  • Stir at room temperature for 15 minutes under Nitrogen. The solution should turn from orange to a clear yellow/amber, indicating the formation of the active catalytic species

    
    .
    

Step 2: Reaction Assembly

  • To the catalyst solution, add This compound (257 mg, 1.0 mmol).

  • Add the Alkene (e.g., tert-butyl acrylate, 192 mg, 1.5 mmol).

  • Add Triethylamine (350 µL, 2.5 mmol).

  • Add remaining DMF (4.0 mL) to reach a concentration of ~0.2 M.

  • Seal the vial with a septum cap and purge with Nitrogen for 5 minutes (sparging).

Step 3: Execution

  • Place the reaction vessel in a pre-heated oil block/bath at 85°C .

  • Stir vigorously (800-1000 rpm).

  • Monitoring: Check by TLC or LC-MS at 2 hours. The reaction is typically complete within 4–6 hours.

    • Target Mass: [M+H]+ corresponding to product.

    • Observation: Disappearance of starting iodide; retention of C-Cl peak pattern (3:1 isotope ratio).

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (20 mL) and wash with Water (2 x 20 mL) to remove DMF and salts.

  • Wash the organic layer with Brine (10 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes/EtOAc gradient (typically 0-20% EtOAc).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents PreComplex Pre-complexation Pd(OAc)2 + Ligand in DMF 15 min @ RT Start->PreComplex Assembly Add Substrate, Alkene, Base Purge with N2 PreComplex->Assembly Heating Heat to 85°C Stir 4-6 Hours Assembly->Heating Check LC-MS Check Is SM consumed? Heating->Check Check->Heating No (Extend time) Workup Dilute (EtOAc) Wash (H2O/Brine) Dry & Concentrate Check->Workup Yes Purify Flash Chromatography Hex/EtOAc Workup->Purify

Figure 2: Step-by-step experimental workflow for the Heck coupling process.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the pyridine nitrogen or trace oxygen.

    • Fix: Increase catalyst loading to 5 mol% Pd / 10 mol% Ligand. Ensure rigorous degassing.

  • Issue: C2-Chlorine Activation (Bis-coupling).

    • Cause: Temperature too high (>100°C) or ligand is too electron-rich.

    • Fix: strictly maintain T < 90°C. Do not use alkyl phosphines (e.g., PCy3, tBu3P) which promote aryl chloride activation.

  • Issue: "Pd Black" Formation.

    • Cause: Ligand deficiency or instability.

    • Fix: Ensure P:Pd ratio is at least 2:1. P(o-tol)3 is robust, but adding a slight excess (2.2:1) helps.[1]

Safety Considerations
  • This compound: Treat as a potential skin sensitizer and irritant. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

  • DMF: Hepatotoxic; avoid skin contact and inhalation.

References

  • Heck Reaction Mechanisms & Conditions

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Halopyridine Reactivity: Spitzner, D. (2001). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15. Georg Thieme Verlag. (General reactivity of halopyridines).
  • Chemoselectivity in Pd-Coupling

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Ligand Effects (P(o-tol)3)

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships.[1][2][5] Journal of the American Chemical Society, 116(13), 5969-5970.

  • General Protocol for Heterocycles

    • Organic Chemistry Portal. (2023). Heck Reaction.

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-3-fluoro-5-iodopyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Chloro-3-fluoro-5-iodopyridine (CAS: 884494-33-1). The unique trifunctional halogenation of this pyridine scaffold offers exceptional versatility and orthogonal reactivity, establishing it as a highly valuable building block in the synthesis of complex pharmaceutical agents. We will explore the causality behind its synthetic utility, provide field-proven protocols for key transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), and illustrate its application through a practical case study in the construction of a kinase inhibitor scaffold.

Introduction: The Value Proposition of Polysubstituted Pyridines

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in over 54 marketed drug molecules.[1][2] Its ability to act as a hydrogen bond acceptor and its aqueous solubility contribute significantly to the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[3] Within this class, halogenated pyridines are particularly prized as versatile intermediates.[4][5]

This compound emerges as a preeminent building block due to its distinct and orthogonally reactive halogen substituents. This strategic arrangement allows for a sequence of selective chemical modifications, providing a powerful platform for generating molecular diversity.

  • C5-Iodo Group: The most reactive site towards oxidative addition with palladium(0), making it the primary handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[6]

  • C2-Chloro Group: Activated by the electron-withdrawing pyridine nitrogen, this position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles.[7]

  • C3-Fluoro Group: The fluorine atom is often incorporated to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its electronegativity can modulate the pKa of the pyridine ring and participate in crucial hydrogen bonding interactions with biological targets, thereby improving binding affinity.[8][9]

This guide will dissect the synthetic strategies that leverage this unique reactivity profile.

Core Synthetic Strategies & Mechanistic Rationale

The differential reactivity of the C-I, C-Cl, and C-F bonds is the key to the synthetic utility of this compound. The generally accepted order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, allowing for selective functionalization of the C5 position while leaving the C2-chloro group intact for subsequent transformations.[10]

Palladium-Catalyzed Cross-Coupling at the C5-Position

This is the most common and powerful application of the title compound. The C-I bond's low bond dissociation energy facilitates the initial oxidative addition step in the catalytic cycle of palladium.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, a motif central to many kinase inhibitors that target the ATP-binding site.[11][12] This reaction is employed to couple the pyridine core with a diverse range of (hetero)aryl boronic acids or esters.

Causality of Reagent Choice:

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is chosen for its high stability and efficiency. The dppf ligand forms a stable chelate with the palladium center, preventing palladium black precipitation and promoting the reductive elimination step to yield the desired biaryl product.

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the critical transmetalation step with the palladium complex.

  • Solvent System (e.g., Dioxane/H₂O): A mixed aqueous system is often used to solubilize both the organic starting materials and the inorganic base, ensuring an efficient reaction.

The formation of C-N bonds is another cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of the pyridine scaffold with a wide array of primary and secondary amines, which are often critical for target engagement and modulating physicochemical properties.[6]

Causality of Reagent Choice:

  • Palladium Catalyst & Ligand (e.g., Pd₂(dba)₃ with Xantphos): This combination is highly effective for C-N coupling. The bulky, electron-rich Xantphos ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for C-N bond formation.

  • Base (e.g., NaOt-Bu, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine starting material, but care must be taken to avoid side reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

After functionalizing the C5-position, the C2-chloro group can be selectively targeted for SNAr. The pyridine nitrogen atom acts as an internal electron sink, stabilizing the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, thereby activating the C2 position.

This reaction is typically performed with oxygen, nitrogen, or sulfur nucleophiles. The choice of a strong base (e.g., NaH) or milder inorganic base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF, DMSO) is critical for promoting the reaction, which often requires elevated temperatures.

The diagram below illustrates the orthogonal reactivity of the key positions on the scaffold.

G cluster_0 This compound Scaffold cluster_1 Reaction Pathways cluster_2 Resulting Structures Scaffold This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki R-B(OH)2, Pd Catalyst (at C5-Iodo) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald R2NH, Pd Catalyst (at C5-Iodo) Aryl 5-Aryl-2-chloro-3-fluoropyridine Suzuki->Aryl Amine 5-Amino-2-chloro-3-fluoropyridine Buchwald->Amine SNAr Nucleophilic Aromatic Substitution (SNAr at C2-Chloro) Substituted 2,5-Disubstituted-3-fluoropyridine (Final Product) SNAr->Substituted Aryl->SNAr Nu-H, Base (at C2-Chloro) Amine->SNAr Nu-H, Base (at C2-Chloro) G start This compound step1_reagents Step 1: Suzuki Coupling - 4-methoxyphenylboronic acid - Pd(dppf)Cl2 - K2CO3 - Dioxane/H2O, 90 °C start->step1_reagents intermediate Intermediate: 2-Chloro-3-fluoro-5-(4-methoxyphenyl)pyridine step1_reagents->intermediate C-C bond formation step2_reagents Step 2: SNAr Reaction - 3-aminobenzonitrile - NaH - DMF, 100 °C intermediate->step2_reagents final_product Final Product: 3-((3-fluoro-5-(4-methoxyphenyl)pyridin-2-yl)amino)benzonitrile step2_reagents->final_product C-N bond formation

Sources

Precision Halogenation: 2-Chloro-3-fluoro-5-iodopyridine as a Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of modern agrochemicals, 2-Chloro-3-fluoro-5-iodopyridine (CAS 884494-33-1) has emerged as a high-value scaffold due to its orthogonal reactivity profile . Unlike symmetric dihalopyridines, this building block offers three distinct handles—Iodine, Chlorine, and Fluorine—each responding to specific reaction conditions with high fidelity.

This guide details the strategic utilization of this scaffold to synthesize next-generation herbicides and fungicides. We explore the site-selective functionalization that allows chemists to sequentially build complexity without the need for protecting groups, leveraging the electronic differentiation provided by the pyridine nitrogen and the 3-fluoro substituent.

Chemical Profile & Reactivity Hierarchy

The utility of this compound lies in the disparity of bond dissociation energies (BDE) and electronic activation at its three halogenated positions.

Table 1: Physicochemical Properties
PropertyValueRelevance
Formula C₅H₂ClFINCore scaffold
MW 257.43 g/mol Fragment-based design
Appearance White to off-white solidHandling ease
LogP (Calc) ~2.8Lipophilicity modulation
Reactivity Order C-5 (I) > C-2 (Cl) >> C-3 (F)Sequential functionalization
The Orthogonal Reactivity Logic
  • Position 5 (Iodine): The C-I bond is the weakest and most labile. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). The oxidative addition of Pd(0) occurs here preferentially over the C-Cl bond.

  • Position 2 (Chlorine): Located

    
     to the pyridine nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr) . The adjacent 3-Fluoro group enhances this electrophilicity via inductive electron withdrawal (-I effect), making the C-Cl bond significantly more reactive toward nucleophiles (phenols, amines) than in non-fluorinated analogues.
    
  • Position 3 (Fluorine): generally inert to standard coupling or substitution conditions, serving as a bioisostere to modulate metabolic stability (blocking P450 oxidation) and lipophilicity.

Application Note I: The C-2 Gateway (SNAr)

Target Class: Pyridyl Ether Herbicides (PPO Inhibitors analogues)

The synthesis of pyridyl ether herbicides often requires linking a phenol or aniline derivative to the pyridine core. The this compound scaffold is ideal because the 3-fluoro group accelerates SNAr at the 2-position , allowing the reaction to proceed under milder conditions while leaving the 5-iodo group intact for later functionalization.

Protocol A: Chemoselective SNAr Etherification

Objective: Selective displacement of C-2 Chlorine with a substituted phenol.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: 2,4-Dichlorophenol (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorophenol (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in DMF.

  • Addition: Add this compound (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.

    • Checkpoint: The reaction typically reaches completion within 2-4 hours. If the temperature is raised >100°C, risk of competing SNAr at the fluorine position increases.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Why this works: The nucleophile attacks the C-2 position because the intermediate Meisenheimer complex is stabilized by the electronegative nitrogen. The C-I bond remains untouched, preserving the handle for the next step.

Application Note II: The C-5 Extension (Cross-Coupling)

Target Class: SDHI Fungicides / Nicotinoid Insecticides

Once the C-2 position is derivatized (or if the C-2 Cl is retained for later), the C-5 Iodine is utilized to build carbon-carbon bonds. This is critical for extending the lipophilic tail found in many SDHI fungicides.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: Coupling an aryl boronic acid to the C-5 position without affecting the C-2 Chlorine (if still present) or C-3 Fluorine.

Reagents:

  • Substrate: this compound (or derivative from Protocol A)

  • Coupling Partner: 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen must be removed to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Mechanistic Insight: The oxidative addition of Pd(0) into the C-I bond is significantly faster than into C-Cl. By keeping the temperature moderate (80°C) and using a ligand like dppf, we ensure high selectivity for the C-5 position.

  • QC Check: LC-MS should show the disappearance of the iodo-starting material and the formation of the biaryl product. The C-Cl peak pattern (3:1 isotopic ratio) should remain visible in the mass spectrum if C-2 was not previously substituted.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via column chromatography.

Visual Workflows

The following diagrams illustrate the orthogonal reactivity logic and the sequential workflow for agrochemical synthesis.

Diagram 1: The Orthogonal Reactivity Map

ReactivityMap Core 2-Chloro-3-fluoro- 5-iodopyridine C5_Reaction C-5 (Iodine) Pd-Catalyzed Coupling (Suzuki, Sonogashira) Core->C5_Reaction Most Reactive (Bond Weakest) C2_Reaction C-2 (Chlorine) SNAr Substitution (Amines, Phenols, Thiols) Core->C2_Reaction Activated by N & F C3_Effect C-3 (Fluorine) Electronic Modulation (Activates C-2, Metabolic Stability) Core->C3_Effect Stable / Modulator

Caption: Hierarchy of reactivity allowing chemoselective transformations.

Diagram 2: Sequential Synthesis Workflow

SynthesisWorkflow Start Start: This compound Step1 Step 1: SNAr at C-2 (Nucleophile: Phenol/Amine) Start->Step1 60°C, Base Intermediate Intermediate: 2-Substituted-3-fluoro-5-iodopyridine Step1->Intermediate Selective Cl Displacement Step2 Step 2: Cross-Coupling at C-5 (Boronic Acid/Alkyne) Intermediate->Step2 Pd-Cat, 80°C Product Final Agrochemical Scaffold: 2-Substituted-3-fluoro-5-arylpyridine Step2->Product C-C Bond Formation

Caption: Typical workflow for synthesizing biaryl ether herbicides using this scaffold.

Safety & Handling

  • Hazards: this compound is a halogenated pyridine. Treat as an irritant (Skin/Eye/Respiratory).[2]

  • Storage: Store in a cool, dry place away from light. Iodine-containing compounds can degrade (yellowing) upon prolonged light exposure.

  • Waste: Aqueous streams containing fluorinated pyridines must be segregated. Palladium catalysts must be scavenged (e.g., using SiliaMetS®) before waste disposal to meet environmental compliance.

References

  • Sigma-Aldrich. 2-Chloro-5-fluoro-3-iodopyridine Product Specification.Link (Note: Isomer verification required per specific CAS).

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines and fluorinated derivatives in agrochemicals. PubMed Central. Link

  • Royal Society of Chemistry (RSC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Link

  • American Chemical Society (ACS). Halogen-rich Intermediates for the Synthesis of Pentasubstituted Pyridines. J. Org.[3] Chem. 2022. Link

  • Vertex AI Search.Aggregated Search Results on this compound Reactivity.

Sources

Protecting group strategies for 2-Chloro-3-fluoro-5-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Chemoselectivity Strategies for 2-Chloro-3-fluoro-5-iodopyridine

Executive Summary

This compound (CAS: 884494-33-1) represents a "privileged scaffold" in medicinal chemistry, offering three distinct halogen handles for divergent synthesis. However, its utility is often limited by the "Polyhalogenated Paradox": the difficulty in reacting one site without compromising the integrity of the others.[1]

Unlike traditional organic synthesis where hydroxyl or amine groups are "protected" with Boc or TBS groups, the "protection" of a polyhalogenated pyridine requires Chemoselective Differentiation .[1] This guide details three strategies to manage this reactivity:

  • Kinetic Protection (Turbo Grignard): Selective activation of C5-Iodine while "protecting" C2-Chlorine via temperature control.

  • Electronic Protection (MIDA Boronates): Masking the C5-Iodine as a boronate to allow harsh chemistry at C2.[1]

  • Orthogonal Reactivity (

    
    ):  Exploiting the "Hard/Soft" electrophile dichotomy to selectively functionalize C2.
    

Reactivity Profile & Strategic Analysis

Successful manipulation of this scaffold relies on understanding the electronic and steric environment of each halogen.[1]

PositionSubstituentReactivity Mode"Protection" Strategy
C5 Iodine (I) Soft Electrophile. Highly reactive toward Pd-catalyzed coupling and Metal-Halogen Exchange.Masking: Convert to MIDA Boronate. Kinetic: React first at low temp.
C2 Chlorine (Cl) Hard Electrophile. Highly activated for

due to adjacent Nitrogen and C3-F EWG.
Orthogonal: Inert to Mg-exchange at <-20°C. Sacrificial: Displace with "dummy" amine if needed.
C3 Fluorine (F) Directing Group. Generally inert to substitution but directs lithiation to C4.[1]N/A: Usually preserved for biological activity (metabolic stability).[1]
C4 Proton (H) Acidic Site. Susceptible to Deprotonation (DoM) by LDA/LiTMP.[1]Blocking: Requires C3/C5 substituents to be stable to strong base.[1]

Detailed Protocols

Strategy A: The "Turbo Protection" (Kinetic Control)

Objective: Functionalize C5-Iodine while keeping C2-Chlorine intact.

Traditional Grignard formation (Mg turnings) often leads to "scrambling" or loss of the C2-Chlorine. The use of Knochel’s Turbo Grignard (


-PrMgCl·LiCl) allows for a rapid, selective Iodine-Magnesium exchange at low temperatures, effectively "protecting" the chlorine by kinetic exclusion.[1]

Protocol 1: C5-Selective Magnesiation and Trapping

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Charging: Add this compound (1.0 equiv, 5.0 mmol, 1.28 g) and anhydrous THF (10 mL).

  • Exchange: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Temperature control is critical.[1] Above -20°C, exchange at C2-Cl becomes a risk.

  • Activation: Dropwise add

    
    -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 4.2 mL) over 5 minutes.
    
  • Incubation: Stir at -40 °C for 30 minutes.

    • QC Step: Aliquot 0.1 mL, quench with MeOD, and analyze by LCMS. >98% conversion to the deuterated species (2-Cl-3-F-5-D-pyridine) confirms the exchange is complete and C2-Cl is intact.

  • Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly.[1]

  • Warm-up: Allow to warm to 0 °C over 1 hour.

  • Workup: Quench with sat.

    
    , extract with EtOAc.[1]
    

Mechanism: The LiCl breaks up the polymeric magnesium aggregates, creating a highly reactive monomeric species that inserts into the C-I bond faster than the C-Cl bond.[1]

Strategy B: The MIDA Boronate "Masking"

Objective: Permanently "protect" the C5 position to allow harsh conditions at C2.[1]

If your synthesis requires harsh


 conditions (high heat, strong base) at C2 that might degrade a C5-Iodine (via dehalogenation), converting the iodine to a MIDA (N-methyliminodiacetic acid) Boronate  is the gold standard. The MIDA boronate is silica-stable and inert to many conditions, acting as a true protecting group for the C5 halide.[1]

Protocol 2: Installation of MIDA Protection

  • Coupling: To a vial, add this compound (1.0 equiv), Bis(neopentyl glycolato)diboron (

    
    , 1.1 equiv), 
    
    
    
    (0.05 equiv), and KOAc (3.0 equiv) in Dioxane. Heat at 80°C for 4 hours (Miyaura Borylation).[1]
  • Trans-esterification (The Protection Step):

    • Take the crude pinacol boronate.[1]

    • Add MIDA (N-methyliminodiacetic acid, 1.5 equiv) in DMSO/Toluene (10:1).[1]

    • Reflux at 110°C with Dean-Stark apparatus to remove water for 12 hours.

  • Isolation: The resulting 2-chloro-3-fluoro-pyridyl-5-MIDA boronate is a stable solid.

  • Reaction at C2: You can now perform

    
     at C2 using strong nucleophiles (e.g., NaOMe in MeOH, reflux) without affecting the C5-Boron species.[1]
    
  • Deprotection (The Release): Stir the MIDA boronate in THF/Water (3:1) with NaOH (3 equiv) at RT for 30 mins to release the boronic acid for subsequent Suzuki coupling.

Strategy C: Orthogonal (Chemo-differentiation)

Objective: Functionalize C2-Chlorine while preserving C5-Iodine.

The C2 position is activated for Nucleophilic Aromatic Substitution (


) by the ring nitrogen and the C3-Fluorine.[1] The C5-Iodine is relatively deactivated towards 

.

Protocol 3: C2-Selective Amination

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous DMSO or NMP (0.5 M).

  • Nucleophile: Add the amine (e.g., Morpholine, 1.2 equiv) and a base (DIPEA or

    
    , 2.0 equiv).[1]
    
  • Conditioning: Heat to 60-80 °C .

    • Critical Check: Do NOT use Pd catalysts here.[1] Do NOT use temperatures >120°C, or you risk iodine migration or elimination.[1]

  • Observation: The reaction is driven by the formation of the Meisenheimer complex at C2.[1] The C3-Fluorine could be a leaving group, but the C2-Chlorine is significantly more labile due to the alpha-nitrogen activation.

  • Result: Product is 2-Amino-3-fluoro-5-iodopyridine. The Iodine remains ready for later cross-coupling.[1]

Visualization of Strategic Pathways

The following diagram illustrates the decision tree for functionalizing this scaffold.

G Start This compound (Parent Scaffold) Turbo Path A: Kinetic Protection (Turbo Grignard -40°C) Start->Turbo i-PrMgCl·LiCl -40°C, THF MIDA_Step Path B: Masking Strategy (MIDA Boronate) Start->MIDA_Step Pd, B2pin2; then MIDA SNAr_Step Path C: Orthogonal Reactivity (SNAr at 60°C) Start->SNAr_Step Amine/Alkoxide Base, DMSO Mg_Int C5-Magnesiated Intermediate (C2-Cl Intact) Turbo->Mg_Int I -> Mg Exchange Prod_A 5-Functionalized-2-Cl-Pyridine Mg_Int->Prod_A Electrophile (E+) MIDA_Int C5-MIDA-Protected Intermediate (Stable to Base/Oxidation) MIDA_Step->MIDA_Int Masking C5 Prod_B 2-Functionalized-5-Boronic Acid MIDA_Int->Prod_B 1. SNAr at C2 2. NaOH (Deprotect) Prod_C 2-Amino-3-fluoro-5-iodopyridine SNAr_Step->Prod_C Selective Cl displacement

Figure 1: Divergent synthesis pathways based on protecting group strategies.[1] Path A uses kinetic control, Path B uses transient masking, and Path C uses electronic differentiation.[1]

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][2][3] Angewandte Chemie International Edition, vol. 43, no.[1][2][4] 25, 2004, pp. 3333-3336.[1] [1]

  • Gillis, E. P., & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids."[1] Journal of the American Chemical Society, vol. 129, no.[1][5] 21, 2007, pp. 6716-6717.[1] [1]

  • Schlosser, M., et al. "Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine."[1] Journal of Organic Chemistry, vol. 70, no. 6, 2005, pp. 2494–2502.[1]

  • Loudon, G. M. "Nucleophilic Aromatic Substitution of Pyridines."[1] Organic Chemistry, 6th Edition, Roberts and Company, 2016.[1] (General Textbook Reference for

    
     mechanism).
    
  • Sigma-Aldrich. "Product Specification: this compound."[6] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-3-fluoro-5-iodopyridine & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-5I-GEN Status: Active Specialist: Senior Application Scientist Scope: Purification protocols, troubleshooting regioisomer separation, and handling of halogenated pyridine derivatives.

Introduction: The Molecule & The Challenge

2-Chloro-3-fluoro-5-iodopyridine (CAS: 884494-33-1) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., c-Met, ALK pathways). Its tri-halogenated nature presents unique purification challenges:

  • Regioisomerism: Direct iodination of 2-chloro-3-fluoropyridine often yields trace amounts of the 4-iodo isomer, which has a very similar polarity to the 5-iodo target.

  • Sublimation & Volatility: Like many poly-halogenated pyridines, it can sublime under high vacuum, leading to mass loss.

  • Dehalogenation: The C-I bond is labile; exposure to light or excessive heat can cause iodine liberation, turning the solid yellow/brown.

Module 1: Crystallization (Primary Purification)

For scale-up (>10g), crystallization is superior to chromatography for removing the unreacted starting material (2-chloro-3-fluoropyridine) and trace regioisomers.

Solvent System Selection

Poly-halogenated pyridines exhibit a specific solubility profile: they are highly soluble in chlorinated solvents and esters but poorly soluble in water and alkanes.

Recommended Solvent System: Heptane / Ethyl Acetate (EtOAc)

  • Ratio: Start with 10:1 (Heptane:EtOAc) and adjust.

  • Alternative: Ethanol / Water (requires precise temperature control to avoid oiling out).[1]

Typical Solubility Profile (at 25°C)
SolventSolubility StatusApplication
Dichloromethane (DCM) HighExtraction / Loading
Ethyl Acetate HighSolvent (Good)
Methanol/Ethanol ModerateCo-solvent
Heptane/Hexanes LowAnti-solvent
Water InsolubleAnti-solvent / Wash
Step-by-Step Recrystallization Protocol
  • Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 60-65°C). Do not boil aggressively to prevent iodine liberation.

  • Filtration: If the solution is dark/black, treat with activated charcoal (5 wt%) for 15 mins and filter while hot through Celite to remove polymeric impurities.

  • Anti-Solvent Addition: Slowly add hot Heptane (approx. 50°C) until the solution turns slightly turbid.

  • Re-dissolution: Add drops of EtOAc until clarity is just restored.

  • Cooling (Critical):

    • Allow to cool to room temperature (RT) slowly (over 2-3 hours).

    • Troubleshooting: If "oiling out" occurs (droplets instead of crystals), reheat and add a seed crystal of pure material.

    • Cool to 0-4°C for final harvest.

  • Wash: Wash the filter cake with cold Heptane.

Module 2: Chromatography (Polishing & Derivatives)

When derivatives (e.g., Suzuki coupling products) are synthesized, or if regioisomers persist after crystallization, chromatography is required.

Troubleshooting Separation Issues

Issue: The 4-iodo and 5-iodo isomers co-elute. Solution: Standard silica (normal phase) often fails here due to similar dipole moments.

  • Tactic 1 (Modifier Change): Switch from Hexane/EtOAc to DCM/Methanol (0-2% MeOH). The chlorinated solvent interacts differently with the pyridine nitrogen.

  • Tactic 2 (Stationary Phase): Use C18 (Reverse Phase) . The iodine position significantly affects the hydrophobic surface area interaction with C18 chains.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity IsSolid Is the Crude Solid? CheckPurity->IsSolid Scale Scale > 5g? IsSolid->Scale Yes Method_Col Flash Chromatography (DCM/MeOH or C18) IsSolid->Method_Col No (Oil) Regioisomer Is Regioisomer Present? Method_Cryst Recrystallization (Heptane/EtOAc) Regioisomer->Method_Cryst Low (<5%) Regioisomer->Method_Col High (>5%) Scale->Regioisomer Yes Scale->Method_Col No Method_Vac High Vac Distillation (Risk of Sublimation!)

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Module 3: Removing Palladium from Derivatives

If you have used this compound in a cross-coupling reaction (Suzuki, Sonogashira), residual Palladium (Pd) is a major concern. The pyridine nitrogen can chelate Pd, making it difficult to remove.[2]

Protocol: Chemical Scavenging

  • Silica-Supported Thiols (SiliaMetS® Thiol or equivalent):

    • Add 10 wt% of scavenger resin to the crude solution in EtOAc or THF.

    • Stir at 40°C for 4 hours.

    • Filter.[2][3][4][5] This typically reduces Pd from >1000 ppm to <50 ppm [1].

  • Activated Carbon:

    • Effective but can reduce yield by adsorbing the product. Use only if resins are unavailable.

  • Chelating Wash:

    • Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate .

Frequently Asked Questions (FAQs)

Q1: My purified solid turned yellow after 2 days. Is it degraded?

  • Analysis: This indicates iodine liberation (

    
    ), likely due to light exposure.
    
  • Fix: Wash the solid with a cold 5% Sodium Thiosulfate (

    
    ) solution to reduce the iodine back to iodide (colorless). Recrystallize immediately and store in amber vials wrapped in foil.
    

Q2: I am losing mass on the rotavap. Where is my product?

  • Analysis: this compound has significant vapor pressure.

  • Fix: Do not use high vacuum (<10 mbar) at temperatures >40°C. Stop evaporation as soon as the solvent is removed. Check the bump trap; your product may have sublimed there.

Q3: The product is "oiling out" during crystallization.

  • Analysis: This is common with fluorinated compounds. You likely added the anti-solvent (Heptane) too quickly or the temperature dropped too fast.

  • Fix: Re-heat the mixture until clear. Add a "seed" crystal.[4] Cool very slowly (wrap the flask in a towel to insulate).

Module 4: Synthesis & Derivatives Workflow

Understanding the source of impurities helps in purification. The 5-iodo position is usually accessed via electrophilic aromatic substitution or lithiation.

SynthesisWorkflow SM 2-Chloro-3-fluoropyridine Crude Crude Mixture (Target + 4-Iodo isomer) SM->Crude Iodination Reagent NIS / TFA or n-BuLi / I2 Reagent->Crude Workup Quench (Na2S2O3) & Extraction Crude->Workup Purify Purification (Crystallization) Workup->Purify Derivative Suzuki Coupling (Derivatives) Purify->Derivative Pd(PPh3)4 / Boronic Acid PdRemove Pd Scavenging Derivative->PdRemove

Figure 2: Workflow from synthesis to derivative cleanup, highlighting the critical quench step with Thiosulfate.

References

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Halogenated Pyridine Synthesis: Schlosser, M., et al. (2005). Site-Selective Metallation of Halopyridines. European Journal of Organic Chemistry.

  • Recrystallization of Halo-pyridines: General protocols derived from standard organic synthesis practices for lipophilic heteroaromatics. See: Sigma-Aldrich Technical Bulletin on Recrystallization.

  • Compound Data: PubChem Compound Summary for CID 11235844 (this compound).

Sources

Side reactions of 2-Chloro-3-fluoro-5-iodopyridine in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions of 2-Chloro-3-fluoro-5-iodopyridine Ticket ID: CAS-884494-33-1-SUP Status: Open Support Tier: Senior Application Scientist

Executive Summary: The Reactivity Landscape

Welcome to the technical support center for poly-halogenated heterocycles. You are working with This compound , a "privileged scaffold" in medicinal chemistry due to its ability to be sequentially functionalized. However, this molecule is a reactivity minefield.

To successfully cross-couple this substrate, you must navigate three competing electrophilic sites.[1] Your primary goal is usually C5–I functionalization (Suzuki, Sonogashira, etc.), but the unique electronic pressure from the C3–Fluorine and the Pyridine Nitrogen creates specific failure modes.

The Reactivity Hierarchy (Visualized)

ReactivityMap Molecule This compound C5 C5-Iodine (Primary Target) Molecule->C5 Fastest Oxidative Addition (Weakest Bond) C2 C2-Chlorine (Secondary Electrophile) Molecule->C2 Activated by N-atom (Risk: Bis-coupling) C3 C3-Fluorine (Activator / SNAr Trap) Molecule->C3 Strong EWG (Increases acidity of C4-H) SNAr Side Reaction: SNAr (Ether/Amine formation) C2->SNAr Susceptible to Nucleophilic Attack C3->SNAr Activates C2 for SNAr

Caption: Reactivity hierarchy of this compound. C5-I is the intended reaction site, but C2-Cl is electronically activated, posing selectivity risks.

Troubleshooting Guides (FAQ Format)
Issue A: "I see significant coupling at the C2-Chlorine position (or bis-coupling)."

Diagnosis: Loss of Regioselectivity. While the C–I bond is weaker (approx. 65 kcal/mol) than the C–Cl bond (approx. 95 kcal/mol), the C2 position is alpha to the nitrogen, making it electron-deficient and prone to oxidative addition if the catalyst is too active or the temperature is too high.

Potential Cause Technical Explanation Solution
Catalyst Too Active Bulky, electron-rich ligands (e.g., SPhos, XPhos, Pd(dtbpf)Cl2) lower the activation energy for C–Cl insertion.Switch to "mild" Pd(0) sources like Pd(PPh3)4 or Pd(dppf)Cl2 . These discriminate well between I and Cl.[1]
Temperature Spikes High heat (>80°C) overcomes the barrier for C–Cl activation.Run the reaction at 40–60°C . The C–I bond reacts readily at mild temperatures.
Excess Boronic Acid >1.5 equivalents of boronic acid drives the reaction toward the second coupling event (C2).[1]Limit boronic acid to 1.0–1.1 equivalents .

Q: Can I use microwave heating? A: Avoid if possible. Microwave irradiation often creates hot spots that accelerate the higher-energy barrier reaction (C2 coupling). Conventional oil bath heating provides better control for kinetic selectivity.

Issue B: "My product mass is correct, but I see an unexpected ether or amine byproduct."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[2][3][4] The 3-Fluoro group is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, making the C2-Chlorine extremely electrophilic. If you use a strong base (like alkoxides), it will attack C2, displacing the Chlorine (or even the Fluorine in rare cases).

Mechanism:



Risky Reagent Side Product Formed Recommended Alternative
NaOEt / NaOMe Ethyl/Methyl ether at C2 (Cl displacement).[1]K3PO4 or Na2CO3 .
KOtBu tert-Butyl ether (slow) or decomposition.Cs2CO3 (anhydrous) or K3PO4 .
Hydroxide (OH-) Pyridone formation (hydrolysis of Cl).Buffer system (pH 8-9) or anhydrous conditions.[1]

Q: Why does the Fluorine make this worse? A: In standard 2-chloropyridines, SNAr is slow. The C3-Fluorine inductively withdraws electrons, significantly lowering the LUMO energy of the ring, making the C2 position a "hotspot" for nucleophiles [1].

Issue C: "I am losing the Iodine, but no coupling is happening (Protodeiodination)."

Diagnosis: Hydrodehalogenation. The C5-Iodine undergoes oxidative addition to form LnPd(Ar)(I).[1] If transmetallation (reaction with Boron) is slow, the complex may abstract a hydride from the solvent or ligand, leading to reductive elimination of Ar–H.

Troubleshooting Flowchart:

Deiodination Start Problem: Product is 2-Chloro-3-fluoropyridine (Iodine lost) CheckSolvent Are you using alcoholic solvents (MeOH, EtOH, IPA)? Start->CheckSolvent CheckBase Is the base aqueous? CheckSolvent->CheckBase No Soln1 Alcohol acts as Hydride Source. Switch to Toluene, Dioxane, or DMF. CheckSolvent->Soln1 Yes Soln2 Slow Transmetallation. Add water (trace) or switch to fluoride activation (CsF). CheckBase->Soln2 No (Anhydrous) Soln3 Check Catalyst. Avoid bulky phosphines that promote beta-hydride elimination. CheckBase->Soln3 Yes

Caption: Decision tree for diagnosing protodeiodination (loss of iodine).

Validated Experimental Protocol

Protocol: Selective C5-Suzuki Coupling of this compound Designed to minimize C2-coupling and SNAr side reactions.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.05 equiv (Strict stoichiometry)

  • Catalyst: Pd(dppf)Cl2·DCM (2–3 mol%) or Pd(PPh3)4 (3–5 mol%)

  • Base: Na2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): Sparge the solvent mixture (Dioxane/H2O) with Argon or Nitrogen for 15 minutes before adding reagents. Oxygen promotes homocoupling and catalyst decomposition.

  • Assembly: Add Substrate, Boronic Acid, and Base to the reaction vial.

  • Catalyst Addition: Add the Pd catalyst last.

  • Temperature Ramp: Heat to 50–60°C .

    • Note: Do not reflux immediately. Monitor by TLC/LCMS after 2 hours.

    • Why? The C5-I bond is very reactive. 60°C is usually sufficient. Going to 100°C invites C2-Cl activation [2].

  • Workup: Dilute with EtOAc, wash with brine. Avoid acidic washes which might protonate the pyridine (though less likely with EWGs present).

Advanced Insight: The "Halogen Dance" Risk

While less common in standard Suzuki couplings, researchers attempting to convert This compound into a boronic ester (via Li-Halogen exchange) must be cautious.

  • The Risk: Treating this molecule with n-BuLi or i-PrMgCl leads to rapid Lithium-Iodine exchange at C5. However, the resulting anion is unstable. The C4-Hydrogen (sandwiched between F and the anion) is acidic. The anion can deprotonate a neighbor or migrate, leading to "Halogen Dance" (isomerization of the iodine position) [3].

  • Prevention: If preparing the boronate, use TurboGrignard (iPrMgCl·LiCl) at -40°C or lower and quench immediately with the borate ester. Do not allow the lithiated species to warm up.

References
  • Schlosser, M. (2005).[1] The "Halogen Dance" and Other Isomerizations of Organolithium Compounds. Wiley Online Library. (General reference for pyridine halogen dance mechanisms).

(Note: Specific reaction rates and yields vary by substrate. Always perform a small-scale pilot reaction.)

Sources

Technical Support Center: Regioselective Functionalization of 2-Chloro-3-fluoro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes the user has basic synthetic knowledge but is facing specific regioselectivity challenges with the 2-Chloro-3-fluoro-5-iodopyridine scaffold.

Ticket ID: #PYR-235-REGIO Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reactivity Landscape

You are working with a "Halogen-Rich" Scaffold . The this compound molecule presents three distinct electrophilic sites, each responsive to specific activation modes. Success depends on exploiting the kinetic vs. thermodynamic differences between these sites.

The "Traffic Light" Reactivity Map
  • Zone 1 (Green): C5-Iodine – The "Soft" Handle.

    • Reactivity: Highest rate of Oxidative Addition (Pd) and Metal-Halogen Exchange (Mg/Li).

    • Primary Application: Carbon-Carbon bond formation (Suzuki, Sonogashira, Negishi).

  • Zone 2 (Yellow): C2-Chlorine – The "Hard" Gate.

    • Reactivity: Activated for Nucleophilic Aromatic Substitution (

      
      ) by the adjacent Nitrogen.
      
    • Primary Application: C-N or C-O bond formation (Amination, Etherification).

  • Zone 3 (Red): C4-Proton & C3-Fluorine – The "Danger" Zone.

    • Reactivity: C4-H is the most acidic proton (sandwiched between F and I), making it a trap for "Halogen Dance" rearrangements. C3-F is generally stable but can be displaced under forcing conditions or act as an Ortho-Directing Group (ODG).

Interactive Troubleshooting & Decision Logic

Workflow Visualization

The following diagram maps the critical decision points to avoid side reactions like the "Halogen Dance" or regio-scrambling.

ReactivityLogic Start START: Functionalization Goal Q1 Target Position? Start->Q1 C5 C5 (Iodine) Functionalization Q1->C5 Modify C5 C2 C2 (Chlorine) Functionalization Q1->C2 Modify C2 Q_Method Method: Coupling or Metalation? C5->Q_Method Coupling Pd-Catalyzed Coupling Q_Method->Coupling Suzuki/Sonogashira Metalation Lithiation/Magnesiation Q_Method->Metalation Grignard/Lithium Warning_HD CRITICAL ALERT: Risk of Halogen Dance Metalation->Warning_HD Using n-BuLi? Sol_Turbo SOLUTION: Use Turbo-Grignard (iPrMgCl·LiCl) Avoids C4 Deprotonation Warning_HD->Sol_Turbo Switch Reagent SNAr S_NAr Conditions C2->SNAr Q_Select Selectivity Check: C2-Cl vs C3-F SNAr->Q_Select Outcome_C2 Standard: C2-Cl Displacement (Activated by N) Q_Select->Outcome_C2 Nucleophile = Amine/Alkoxide

Caption: Decision tree for selecting reagents to prevent regioselectivity errors. Note the critical branch at C5 metalation requiring Magnesium over Lithium.

Common Issues & Solutions (FAQs)

Issue #1: "I tried to lithiate at C5 to quench with an aldehyde, but the Iodine migrated to C4."

Diagnosis: You have triggered the Halogen Dance (HD) .[1][2] Root Cause: When using alkyl lithiums (e.g., n-BuLi) or LDA, the base kinetically deprotonates the C4 position (acidified by adjacent F and I). The resulting C4-anion attacks the C5-Iodine, causing the Iodine to "dance" to C4 while the anion moves to C5 (thermodynamic equilibration). The Fix: Switch from Kinetic Control (Lithium) to Thermodynamic/Chemo-selective Control (Magnesium).

  • Protocol: Use the Knochel-Hauser Base (Turbo-Grignard) .

  • Why:

    
     undergoes rapid Iodine-Magnesium exchange at C5 faster than it can deprotonate C4. The C-Mg bond is less basic than C-Li, preventing the deprotonation that triggers the dance.
    
Issue #2: "In my reaction, I'm seeing mixtures of C2 and C3 substitution."

Diagnosis: Competitive activation. Root Cause: While C2 is activated by the Nitrogen (standard), the C3-Fluorine is a better leaving group in terms of electronegativity and is activated by the adjacent electron-withdrawing Chlorine. The Fix:

  • Solvent Choice: Use polar aprotic solvents (DMSO, DMF) to accelerate the C2 attack via the Meisenheimer complex stabilized by the Nitrogen.

  • Nucleophile: Soft nucleophiles (thiols, anilines) prefer C2-Cl. Hard nucleophiles (alkoxides) at high temperatures may risk attacking C3-F.

  • Temperature: Keep

    
     reactions below 80°C if possible. C2-Cl displacement is generally kinetically favored at lower temperatures.
    
Issue #3: "I need to run a Suzuki coupling at C5, but I'm losing the Chlorine at C2."

Diagnosis: Over-active catalyst system. Root Cause: While C-I is weaker than C-Cl, highly active catalysts (e.g., Pd-dialkylbiaryl phosphines like XPhos or RuPhos) can undergo oxidative addition into the C-Cl bond, especially if the C5 reaction is sluggish. The Fix:

  • Catalyst: Use "older generation" catalysts like

    
      or 
    
    
    
    . These are active enough for C-I but generally inert toward C-Cl on a pyridine ring below 100°C.
  • Base: Use weaker bases (

    
    , 
    
    
    
    ) rather than alkoxides (
    
    
    ), which can trigger side reactions at C2.

Validated Protocols

Protocol A: Selective C5-Functionalization (Iodine-Magnesium Exchange)

Target: Introduction of formyl, allyl, or acyl groups at C5 without touching C2 or C3.

ParameterSpecificationNotes
Reagent

(Turbo Grignard)
Commercial solution (approx 1.3 M in THF).
Temperature -40°C to -20°CDo NOT cool to -78°C; exchange is too slow. Do NOT warm to 0°C before quench.
Time 30 - 45 minsMonitor by GCMS (quench aliquot with water -> look for des-iodo product).
Electrophile Added neat or in THFAldehydes, Acid Chlorides, Allyl Bromide.

Step-by-Step:

  • Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cool solution to -30°C .

  • Dropwise add

    
     (1.1 equiv).
    
  • Stir at -30°C for 30 minutes. Checkpoint: The solution usually turns dark yellow/brown.

  • Add electrophile (1.2 equiv).[3]

  • Allow to warm to RT slowly over 1 hour.

Protocol B: Regioselective at C2

Target: Displacement of Chlorine by Amine.

ParameterSpecificationNotes
Solvent NMP or DMSOHigh dielectric constant stabilizes the transition state.
Base DIPEA or

Scavenges HCl.
Temperature 60°C - 80°CSufficient for Cl displacement; minimizes F displacement.

Step-by-Step:

  • Dissolve substrate in DMSO (0.5 M).

  • Add amine (1.1 equiv) and DIPEA (2.0 equiv).

  • Heat to 65°C.

  • Monitor HPLC. Expect >95:5 selectivity for C2 over C3.

References & Authority

  • The "Turbo Grignard" & Exchange Selectivity:

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[4]

    • Source:Angewandte Chemie International Edition, 2004.

    • Relevance: Establishes the protocol for selective exchange in the presence of sensitive groups and other halides.

    • URL:[Link]

  • Halogen Dance in Pyridines:

    • Title: Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.[5]

    • Source:Chemistry – A European Journal, 2021 (Poisson et al.).

    • Relevance: definitive study on how temperature and flow conditions control the migration of Iodine in 2-chloro-3-halopyridine systems.

    • URL:[Link]

  • Chemoselectivity in Dihalogenated Pyridines:

    • Title: Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[6]

    • Source:Organic Letters, 2007 (Novartis Institutes).[6]

    • Relevance: Directly addresses the competition between C2-Cl and C3-F/C5-Br, confirming C2-Cl is the preferred site for uncatalyzed nucleophilic attack.

    • URL:[Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 2-Chloro-3-fluoro-5-iodopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium catalysts from reaction mixtures containing 2-Chloro-3-fluoro-5-iodopyridine and its derivatives. This guide is structured to provide both high-level insights and detailed, actionable troubleshooting protocols to ensure the purity and integrity of your compounds.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing the complex molecular architectures required in pharmaceutical development.[1][2] However, the removal of the palladium catalyst post-reaction is a non-trivial but essential step. Regulatory bodies impose strict limits on residual metals in active pharmaceutical ingredients (APIs), making efficient palladium removal a critical quality attribute.[1][3]

The unique electronic properties of the pyridine nucleus, specifically the Lewis basic nitrogen atom, can lead to strong coordination with palladium species.[4] This chelation can render the catalyst more soluble in the organic phase and more resistant to removal by standard methods, a common challenge in the purification of pyridine-containing compounds.[4][5] This guide will address these specific challenges head-on.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my this compound reaction so important?

Residual palladium, even at trace levels, can interfere with downstream biological assays and is a significant concern for regulatory agencies due to its potential toxicity.[2] For compounds intended for pharmaceutical use, stringent limits, often in the low parts-per-million (ppm) range, are enforced.[6] Therefore, robust and quantifiable removal is a mandatory part of process development.[1][3]

Q2: What makes palladium removal from pyridine-containing reactions particularly challenging?

The nitrogen atom in the pyridine ring is a Lewis base and can act as a strong ligand, forming stable complexes with palladium.[4] This coordination can keep the palladium species solubilized in the reaction mixture, making it difficult to remove by simple filtration or precipitation.

Q3: What are the primary methods for palladium catalyst removal?

There are four main strategies for palladium removal:

  • Adsorption: Using solid-supported materials like activated carbon or functionalized silica to bind the palladium, which is then removed by filtration.[1][6]

  • Scavenging: Employing reagents with a high affinity for palladium to form complexes that can be easily separated.[6][7] These can be solid-supported (scavenger resins) or soluble.

  • Crystallization: Purifying the desired product through crystallization, leaving the palladium impurities behind in the mother liquor.[6][8]

  • Chromatography: Using techniques like column chromatography to separate the product from the catalyst.[6][9]

Q4: What are palladium scavengers and how do they function?

Palladium scavengers are specialized reagents, often based on silica or polymer backbones, that are functionalized with groups exhibiting a high affinity for palladium.[1][6] Thiol (mercapto), amine, and phosphine groups are common functionalities due to their strong binding to platinum-group metals.[1][10][11] The scavenger is added to the reaction mixture, selectively binds to the palladium, and the resulting solid complex is then easily removed by filtration.[12]

Q5: Is activated carbon a reliable choice for palladium removal?

Activated carbon is a cost-effective and widely used adsorbent for palladium.[1][4][13] However, its performance can be inconsistent. A significant drawback is the potential for non-specific adsorption of the desired product, leading to yield loss.[4][6] While effective in many cases, it may require careful optimization and is often best used as part of a multi-step purification strategy.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: High Levels of Palladium Remain in the Product After Purification

This is the most common challenge, often stemming from the strong interaction between palladium and the pyridine moiety.

Potential Cause A: Strong Chelation of Palladium to the Pyridine Nitrogen

  • Causality: The lone pair of electrons on the pyridine nitrogen can form a stable coordinate bond with the palladium center, effectively "hiding" it from less effective removal agents.

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Switch to a scavenger specifically designed for robust palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or scavengers containing triamine or trimercaptotriazine (TMT) functionalities are particularly effective due to their strong binding affinity for palladium.[6]

    • Optimize Scavenging Conditions: The efficiency of scavenging is dependent on kinetics. Experiment with the scavenger amount (typically 3-10 equivalents relative to the palladium catalyst), temperature (e.g., 40-60 °C), and stirring time (e.g., 2-24 hours) to drive the binding to completion.[4]

    • Utilize a Sequential Purification Strategy: A single method may not be sufficient. Consider a multi-step approach for comprehensive removal.

Potential Cause B: Formation of Finely Dispersed or Colloidal Palladium

  • Causality: Under certain reaction conditions, especially if oxygen is present, Pd(0) species can agglomerate into fine black particles (palladium black) or colloidal suspensions that are difficult to remove with standard filtration.[14]

  • Troubleshooting Steps:

    • Use a Filter Aid: Before attempting other purification methods, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® (diatomaceous earth).[9][15] The porous structure of Celite is effective at trapping finely divided solids.

    • Ensure Proper Reaction Degassing: To prevent the formation of palladium black, ensure your reaction mixture is thoroughly degassed before adding the catalyst and maintained under an inert atmosphere (e.g., nitrogen or argon).[16]

Issue 2: Significant Product Loss During Palladium Removal

Losing your valuable product during purification can be a major setback.

Potential Cause: Non-Specific Adsorption of Product

  • Causality: Highly porous materials, especially activated carbon, have large surface areas that can adsorb not only the palladium catalyst but also your target molecule, particularly if it has polar functionalities.[6]

  • Troubleshooting Steps:

    • Reduce the Amount of Adsorbent: Titrate the amount of activated carbon or scavenger used. Use the minimum quantity (e.g., 5-10 wt% for carbon) necessary for effective palladium removal to minimize product loss.[4]

    • Switch to a More Selective Scavenger: Functionalized silica scavengers are generally more selective for metals and less likely to bind organic products compared to activated carbon, thereby preserving your yield.[1][7]

    • Optimize Solvent Choice: Perform the scavenging in a solvent where your product has high solubility but the palladium-scavenger complex has low solubility. This can help minimize co-adsorption.

Data & Method Comparison
MethodAdvantagesDisadvantagesTypical Efficiency
Activated Carbon Low cost, widely available.[1]Can cause product loss, variable efficiency.[6]80-95%
Functionalized Silica Scavengers High efficiency, high selectivity, minimal product loss.[1][7]Higher cost than carbon.>98%
Crystallization Can be highly effective for achieving high purity.Can be time-consuming, may require significant optimization.[8]Variable
Column Chromatography Effective separation method.[9]Can be costly and time-consuming for large scales.[2]>99%
Filtration through Celite® Simple, effective for removing particulate palladium.[9]Ineffective for soluble palladium species.N/A for soluble Pd
Decision Workflow for Palladium Removal

This flowchart provides a logical pathway for selecting an appropriate purification strategy.

G cluster_0 start Crude Reaction Mixture (Post-Coupling) check_solids Visible Palladium Black or Fine Precipitate? start->check_solids celite_filtration Filter through Celite® pad check_solids->celite_filtration Yes soluble_pd_check Is residual Pd expected to be high (>100 ppm)? check_solids->soluble_pd_check No celite_filtration->soluble_pd_check scavenger Treat with High-Affinity Silica Scavenger soluble_pd_check->scavenger Yes low_pd_check Is residual Pd expected to be low (<100 ppm)? soluble_pd_check->low_pd_check No carbon_polish Consider Activated Carbon Polishing Step scavenger->carbon_polish analysis Analyze Pd Content (ICP-MS/OES) carbon_polish->analysis low_pd_check->scavenger No (Purity Critical) crystallization Direct Crystallization or Chromatography low_pd_check->crystallization Yes crystallization->analysis final_product Final Product (<10 ppm Pd) analysis->final_product

Caption: Decision tree for selecting a palladium removal strategy.

Experimental Protocols

Protocol 1: Palladium Removal Using Functionalized Silica Scavengers

This protocol provides a general procedure for using a thiol-based silica scavenger.

  • Reaction Work-up: Once the coupling reaction is complete, perform your standard aqueous work-up to remove inorganic salts. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or elevate the temperature to 40-50 °C. Allow the mixture to stir for 4 to 16 hours. The optimal time should be determined empirically.

  • Filtration: Filter the mixture to remove the silica scavenger, which now contains the bound palladium. Wash the scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of your product.[12]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Submit a sample for analysis (e.g., ICP-MS) to quantify the residual palladium levels.

Protocol 2: Palladium Removal Using Activated Carbon

This method is a cost-effective alternative, but care must be taken to avoid product loss.

  • Preparation: After an initial work-up, dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[4]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1][4]

  • Filtration: To remove the fine carbon particles effectively, filter the mixture through a pad of Celite®. Ensure the Celite pad is sufficiently thick to prevent breakthrough.[4]

  • Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium.

Sequential Purification Workflow

For APIs requiring exceptionally low palladium levels, a sequential approach is often most effective.

G A Crude Reaction Mixture B Step 1: Celite Filtration A->B Removes Pd Black C Step 2: Scavenger Treatment (e.g., Thiol-Silica) B->C Removes Soluble Pd D Step 3: Polishing (Carbon or Crystallization) C->D Final Cleanup E High-Purity Product D->E

Caption: A multi-step workflow for robust palladium removal.

References

  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures - Benchchem.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem.
  • How can i remove palladium Pd catalyst easily? - ResearchGate.
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF - ResearchGate.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
  • Scavenging Technologies from Johnson Matthey.
  • Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH.
  • Metal Scavengers - Sigma-Aldrich.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate.
  • Formation of palladium black during Suzuki coupling : r/Chempros - Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate.
  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books.
  • How to remove palladium catalyst from reaction mixture ? | ResearchGate.

Sources

Technical Support Center: Base Selection for Optimizing 2-Chloro-3-fluoro-5-iodopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2-chloro-3-fluoro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in cross-coupling reactions involving this versatile, yet challenging, building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of halogen reactivity on this compound in palladium-catalyzed cross-coupling?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen (C-X) bond strength. The weaker the bond, the more readily the Pd(0) catalyst can perform the initial oxidative addition step. For this substrate, the established reactivity order is I > Cl >> F .

  • C-I Bond: This is the weakest bond, making the 5-position the most reactive site. Selective coupling at this position is generally straightforward under mild conditions.

  • C-Cl Bond: This bond is significantly stronger than the C-I bond. Coupling at the 2-position typically requires more forcing conditions, such as higher temperatures, stronger bases, and more electron-rich, bulky phosphine ligands.[1]

  • C-F Bond: The C-F bond is the strongest and is generally considered inert to palladium-catalyzed cross-coupling conditions. Its primary influence is electronic, as the fluorine atom is strongly electron-withdrawing.

Q2: What are the fundamental roles of the base in a cross-coupling reaction?

A2: The base is not merely a spectator or an acid scavenger; it plays one or more crucial roles in the catalytic cycle, depending on the specific reaction:

  • Activation of the Coupling Partner: In Suzuki-Miyaura couplings, the base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][3] In Sonogashira couplings, an amine base deprotonates the terminal alkyne, facilitating the formation of a copper acetylide intermediate.[4] For Buchwald-Hartwig aminations, the base deprotonates the amine (or a Pd-amine complex) to generate the active nucleophile.

  • Regeneration of the Catalyst: In many catalytic cycles, the base is required to neutralize the acid (HX) produced during the reductive elimination step, regenerating the active Pd(0) catalyst for the next cycle.[4]

  • Influencing Catalyst Activity: The choice of base can impact the solubility and stability of the palladium catalyst. In some cases, the base anion can coordinate to the palladium center, influencing its electronic properties and reactivity.[5]

Q3: Why is base selection so critical for this specific substrate?

A3: For a di-halogenated substrate like this compound, base selection is paramount for achieving regioselectivity . A poorly chosen base can lead to a mixture of products or complete reaction failure.

  • Controlling Selectivity: A mild base (e.g., K₂CO₃) under gentle heating will favor selective reaction at the C-I bond. A stronger base (e.g., K₃PO₄ or Cs₂CO₃) and higher temperatures are typically needed to activate the C-Cl bond after the C-I position has been functionalized.

  • Preventing Side Reactions: The pyridine ring, especially with an electron-withdrawing fluorine, can be susceptible to nucleophilic attack. Using an excessively strong and nucleophilic base (like NaOH or KOt-Bu) can lead to substrate decomposition, hydrolysis of the chloro group, or even defluorination under harsh conditions.

Troubleshooting Guide

Problem 1: Low or no reactivity at the C-5 (iodo) position in a Suzuki-Miyaura coupling.
  • Potential Cause 1: The base is too weak or insoluble.

    • Explanation: For the transmetalation step in the Suzuki reaction to occur efficiently, the boronic acid must be converted to a boronate salt. If the base is too weak (e.g., NaHCO₃) or has poor solubility in the reaction solvent (a common issue with inorganic bases in organic solvents), this activation will be slow or incomplete.

    • Recommended Solution:

      • Switch to a stronger, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is more basic than carbonates and can help accelerate the reaction.[6][7]

      • Consider cesium carbonate (Cs₂CO₃). The large, soft cesium cation can increase the solubility of the base in organic solvents and enhance the nucleophilicity of the boronate.

      • Ensure the base is finely powdered to maximize its surface area and improve reaction kinetics.[7] Grinding the base in a mortar and pestle before use is good practice.[7]

  • Potential Cause 2: Water content is not optimal.

    • Explanation: While many Suzuki reactions are run under anhydrous conditions, a small amount of water is often beneficial, particularly when using inorganic bases like carbonates or phosphates. Water can help solubilize the base and facilitate the formation of the active boronate species.[2]

    • Recommended Solution: If running an anhydrous reaction with a base like K₃PO₄ in a solvent like dioxane or toluene, try adding a small amount of water (e.g., a 10:1 or 5:1 ratio of organic solvent to water).

Problem 2: Reaction is not selective and coupling occurs at both the C-5 (iodo) and C-2 (chloro) positions.
  • Potential Cause: Reaction conditions are too harsh.

    • Explanation: While the C-I bond is much more reactive, high temperatures and very strong bases can provide enough energy to overcome the activation barrier for oxidative addition into the C-Cl bond, leading to a loss of selectivity.

    • Recommended Solution:

      • Reduce Temperature: Start the reaction at a lower temperature (e.g., 60-80 °C) and monitor for selective conversion at the C-I position before considering increasing the temperature.

      • Use a Milder Base: If you are using a strong base like K₃PO₄ or Cs₂CO₃, switch to a milder base such as potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) if the boronic acid is sufficiently reactive.[6]

      • Ligand Choice: Bulky, electron-rich ligands can sometimes favor reaction at the more sterically accessible C-5 position. If you are using a very active ligand system, consider switching to a less reactive one for the initial selective coupling.

Problem 3: Substrate decomposition, observed by the formation of dark tarry materials or a significant drop in mass balance.
  • Potential Cause: The base is too strong and nucleophilic.

    • Explanation: The electron-deficient nature of the pyridine ring, exacerbated by the fluoro and chloro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). Strong, nucleophilic bases like alkoxides (e.g., NaOt-Bu, KOt-Bu) or hydroxides (NaOH, KOH) can attack the ring directly, leading to decomposition pathways instead of the desired cross-coupling.[7]

    • Recommended Solution:

      • Avoid Nucleophilic Bases: For this substrate, strongly favor non-nucleophilic inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

      • Use Organic Amine Bases with Caution: While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common in Sonogashira couplings, they are generally not basic enough for Suzuki reactions.[4] Stronger, non-nucleophilic organic bases like DBU could be considered, but their compatibility should be carefully screened.[8][9]

Problem 4: Poor reaction reproducibility, especially when using inorganic bases.
  • Potential Cause: Inconsistent quality and handling of the base.

    • Explanation: Many common inorganic bases, particularly K₃PO₄ and Cs₂CO₃, are hygroscopic. Absorbed water can alter the effective concentration and basicity, leading to inconsistent reaction rates and yields.

    • Recommended Solution:

      • Use Freshly Opened or Properly Stored Base: Always use base from a freshly opened bottle or one that has been stored in a desiccator.

      • Handle in an Inert Atmosphere: For maximum reproducibility, handle hygroscopic bases inside a glovebox.

      • Dry Before Use: If you suspect the base has absorbed moisture, it can be dried in a vacuum oven before use (check supplier recommendations for temperature).

Data Summary & Protocols

Table 1: Comparative Guide to Common Bases for this compound Couplings
BasepKa (Conjugate Acid in H₂O)Typical Use CaseAdvantagesDisadvantages
K₂CO₃ ~10.3Selective C-I Suzuki, SonogashiraMild, cost-effective, good for selectivity.[6][10]May be too weak for challenging couplings; limited solubility.
K₃PO₄ ~12.3General C-I Suzuki; C-Cl SuzukiStronger than carbonates, good for less reactive partners.[7]Hygroscopic, can be less selective if overheated.
Cs₂CO₃ ~10.3General C-I Suzuki; C-Cl SuzukiHigh solubility in organic solvents, often accelerates reactions.Hygroscopic, more expensive.
KOt-Bu ~17Buchwald-Hartwig AminationVery strong base, effective for deprotonating amines.Highly nucleophilic, high risk of substrate decomposition.
TEA/DIPEA ~10.8Sonogashira CouplingSoluble organic base, acts as acid scavenger.[4]Generally not strong enough for Suzuki; can act as a ligand.

Note: pKa values are approximate and can vary significantly in different solvent systems.[11][12][13][14]

Experimental Protocols & Workflows

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position

This protocol provides a robust starting point for the selective functionalization of the C-5 iodo position.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., Dioxane/H₂O 4:1, 0.1 M)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and finely ground K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the vessel under a positive flow of inert gas.

  • Add the degassed solvent system (Dioxane/H₂O) via syringe.

  • Stir the reaction mixture at 80-90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Key Concepts

Diagram 1: Base Selection Workflow for Regioselectivity

This diagram illustrates the decision-making process for choosing a base based on the desired reaction site.

G start Select Target Position c5 Target: C-5 (Iodo) start->c5 c2 Target: C-2 (Chloro) (after C-5 is functionalized) start->c2 base_mild Choose Mild Base (e.g., K₂CO₃, NaHCO₃) Low to Moderate Temp (60-90°C) c5->base_mild High Selectivity Needed base_strong Choose Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Higher Temp (100-120°C) c2->base_strong Higher Activation Energy outcome1 Selective 5-Substituted Product base_mild->outcome1 Result outcome2 Di-substituted Product base_strong->outcome2 Result

Caption: Workflow for selecting a base to achieve regioselective cross-coupling.

Diagram 2: Role of the Base in the Suzuki-Miyaura Catalytic Cycle

This diagram highlights the critical step where the base intervenes in the Suzuki-Miyaura reaction.

SuzukiCycle cluster_activation Base-Mediated Activation pd0 LₙPd(0) oa_complex LₙPd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition (+ Ar¹-X) transmetalation_complex LₙPd(II)(Ar¹)(Ar²) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination (+ Ar¹-Ar²) boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base_node Base (e.g., K₂CO₃) base_node->boronate ACTIVATION boronate->oa_complex

Sources

Preventing homocoupling in reactions of 2-Chloro-3-fluoro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-chloro-3-fluoro-5-iodopyridine. This versatile, polyhalogenated pyridine is a valuable building block in medicinal chemistry and materials science. However, its multiple reactive sites present unique challenges, particularly the formation of undesired homocoupling byproducts during cross-coupling reactions. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help researchers minimize these side reactions and maximize the yield of their desired products.

Section 1: Understanding the Substrate and the Homocoupling Problem

This section addresses fundamental questions about the reactivity of this compound and the nature of the homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions?

A: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is dictated by the bond dissociation energy and the halide's ability to undergo oxidative addition to the palladium center. For this compound, the reactivity order is overwhelmingly:

Iodine (C5) >> Chlorine (C2) > Fluorine (C3)

The C-I bond is significantly weaker and more polarizable than the C-Cl and C-F bonds, making the C5 position the primary site for selective cross-coupling.[1][2] The C-Cl bond at the C2 position is activated by its proximity to the pyridine nitrogen, but it typically requires more forcing conditions or specialized catalyst systems to react, especially in the presence of the much more reactive C-I bond.[1][3] The C-F bond is generally inert to typical palladium-catalyzed cross-coupling conditions.[4]

Q2: What is "homocoupling" and why is it a significant problem?

A: Homocoupling is an undesired side reaction where two identical molecules couple with each other instead of with their intended reaction partner.[5][6] For instance, instead of the iodopyridine coupling with an organometallic reagent (R-M), two molecules of the organometallic reagent couple to form R-R. This process consumes valuable starting material, reduces the yield of the desired cross-coupled product, and introduces impurities that are often difficult to separate, complicating downstream purification.[7]

Q3: What are the primary types of homocoupling to watch for with this substrate?

A: Researchers must be vigilant for two main types of homocoupling:

  • Coupling Partner Homocoupling: This is the most prevalent issue. The specific byproduct depends on the reaction:

    • Suzuki Reaction: Dimerization of the organoboron reagent (e.g., a boronic acid) to form a symmetrical biaryl (R-R). This is frequently promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[6][8][9]

    • Sonogashira Reaction: Dimerization of the terminal alkyne to form a 1,3-diyne. This side reaction, often called Glaser or Hay coupling, is primarily catalyzed by the copper(I) cocatalyst in the presence of oxygen.[5][7][10]

    • Stille Reaction: Dimerization of the organostannane reagent. This is a known competing reaction pathway in Stille couplings.[11][12]

  • Aryl Halide Homocoupling: Dimerization of the this compound substrate itself to form a symmetrical bi-pyridine. While less common than partner homocoupling under typical cross-coupling conditions, it can occur, particularly at higher temperatures or with certain catalyst systems (an Ullmann-type reaction).[13][14]

Section 2: General Strategies for Suppressing Homocoupling

Proactive control over the reaction environment is the key to preventing homocoupling. The following strategies are broadly applicable across different types of cross-coupling reactions.

Troubleshooting Workflow: A General Approach

The following diagram outlines a logical workflow for diagnosing and solving homocoupling issues.

G cluster_0 Problem Identification cluster_1 Primary Interventions (Most Common Causes) cluster_2 Secondary Optimization cluster_3 Outcome Homocoupling Significant Homocoupling Detected (TLC, LCMS, NMR) Oxygen 1. Rigorously Exclude Oxygen - Sparge solvents with Ar/N2 - Use Freeze-Pump-Thaw cycles - Maintain inert atmosphere Homocoupling->Oxygen Start here Catalyst 2. Evaluate Palladium Source - Switch from Pd(II) to Pd(0) precatalyst - e.g., Pd(OAc)2 → Pd2(dba)3 Oxygen->Catalyst If problem persists Ligand 3. Optimize Ligand - Increase steric bulk - Use electron-rich phosphines (e.g., Buchwald ligands) Catalyst->Ligand If problem persists Conditions 4. Adjust Conditions - Lower reaction temperature - Screen different bases/solvents - Use slight excess of iodopyridine Ligand->Conditions Additives 5. Use Additives - Mild reductant (e.g., KCOOH) - For Sonogashira: Go Copper-Free Conditions->Additives Success Homocoupling Minimized Additives->Success

Caption: A systematic workflow for troubleshooting homocoupling.

Frequently Asked Questions (FAQs)

Q4: How does the choice of palladium precatalyst affect homocoupling?

A: The oxidation state of the palladium precatalyst is critical.

  • Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common, bench-stable catalysts. However, they must be reduced in situ to the catalytically active Pd(0) species to initiate the cross-coupling cycle. This reduction is often accomplished by the homocoupling of two molecules of the organometallic partner (e.g., the boronic acid), which inherently generates the undesired byproduct right at the start of the reaction.[6]

  • Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source allows the catalytic cycle to begin directly with oxidative addition of the iodopyridine, bypassing the initial need for a reductive homocoupling step.[6] This can significantly suppress the formation of homocoupling byproducts.

Q5: What is the role of ligands in preventing homocoupling?

A: Ligands play a crucial role in modulating the reactivity of the palladium center. The goal is to accelerate the desired cross-coupling cycle so that it outcompetes the side reactions.

  • Sterically Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), are highly effective.[15][16][17] They promote rapid oxidative addition and reductive elimination, which are key steps in the desired catalytic cycle.[3][6] This reduces the time the catalyst spends in intermediate states that could be intercepted by homocoupling pathways.

Q6: How do reaction conditions like temperature and stoichiometry influence byproduct formation?

A:

  • Temperature: While higher temperatures can increase reaction rates, they can sometimes accelerate undesired homocoupling pathways more than the cross-coupling reaction. If homocoupling is an issue, lowering the reaction temperature should be explored.[5]

  • Stoichiometry: Using a slight excess (e.g., 1.0-1.2 equivalents) of the this compound relative to the coupling partner can help ensure the partner is consumed primarily through the cross-coupling pathway, minimizing its chance to homocouple.[5]

  • Oxygen Exclusion: This is arguably the most critical parameter, especially for Suzuki and Sonogashira reactions. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes boronic acid homocoupling.[6][9] In Sonogashira reactions, oxygen facilitates the copper-mediated dimerization of alkynes.[7][10] Therefore, rigorous deoxygenation of solvents and the reaction headspace (e.g., by sparging with argon or nitrogen for 20-30 minutes) is mandatory.[18][19]

Section 3: Troubleshooting Specific Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling

Issue: Formation of a symmetrical biaryl byproduct from the homocoupling of the boronic acid or its ester.

Primary Cause: The presence of dissolved oxygen and/or the use of a Pd(II) precatalyst, which leads to a Pd(II)-mediated homocoupling pathway that competes with the main catalytic cycle.[6][19]

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Ar-Pd(II)-I(L_n) Pd0->OA Oxidative Addition (Ar-I) TM Ar-Pd(II)-R(L_n) OA->TM Transmetalation (R-B(OR)2 + Base) TM->Pd0 Reductive Elimination (Ar-R) PdII_O2 Pd(II) TM1 R-Pd(II)-X PdII_O2->TM1 Transmetalation (R-B(OR)2) TM2 R-Pd(II)-R TM1->TM2 2nd Transmetalation (R-B(OR)2) Pd0_from_homo Pd(0)L_n TM2->Pd0_from_homo Reductive Elimination (R-R) Pd0_from_homo->OA Enters main cycle O2 O2 or Pd(II) Precatalyst O2->PdII_O2

Caption: Suzuki cycle vs. the competing boronic acid homocoupling pathway.

ParameterStandard ConditionOptimized for Suppression of HomocouplingRationale
Palladium Source Pd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃ or Pd(PPh₃)₄ Starts the reaction with active Pd(0), avoiding the initial reductive homocoupling step.[6]
Ligand PPh₃, dppfSPhos, RuPhos, or other bulky biaryl phosphines Accelerates the desired catalytic cycle, outcompeting side reactions.[16][20]
Atmosphere Inert GasRigorously Degassed System (Subsurface Sparge) Crucial for removing dissolved oxygen which promotes Pd(II)-mediated homocoupling.[19]
Additives NonePotassium Formate (KCOOH) A mild reducing agent that helps maintain the palladium in its active Pd(0) state.[19]

Optimized Suzuki Protocol Example:

  • To a dry reaction flask under argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.5 equiv).

  • Add the solvent (e.g., 1,4-dioxane/water, 4:1).

  • Crucial Step: Sparge the mixture with a subsurface stream of argon for 20-30 minutes to rigorously remove dissolved oxygen.

  • Add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LCMS until the iodopyridine is consumed.

  • Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.

B. Sonogashira Coupling

Issue: Formation of a symmetrical 1,3-diyne byproduct from the homocoupling of the terminal alkyne.

Primary Cause: The copper(I) cocatalyst, in the presence of oxygen and an amine base, catalyzes the oxidative dimerization of the alkyne (Glaser coupling).[5][7]

G cluster_0 Desired Sonogashira Cycle (Pd/Cu) cluster_1 Copper Acetylide Formation cluster_2 Undesired Glaser Coupling Pd0 Pd(0)L_n OA Ar-Pd(II)-I(L_n) Pd0->OA Oxidative Addition (Ar-I) TM Ar-Pd(II)-C≡CR(L_n) OA->TM Transmetalation TM->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I)I CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide H-C≡CR + Base CuAcetylide->TM To Pd Cycle CuAcetylide2 Cu(I)-C≡CR Dimer R-C≡C-C≡C-R CuAcetylide2->Dimer Oxidative Dimerization O2 O2 O2->CuAcetylide2

Sources

Technical Support Center: Work-up Procedures for 2-Chloro-3-fluoro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the specific work-up and purification challenges associated with 2-Chloro-3-fluoro-5-iodopyridine . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., c-Met, ALK inhibitors) due to its unique halogen substitution pattern.

Chemo-Selectivity Logic:

  • C5-Iodine: The "softest" electrophile. Reacts first in Lithium-Halogen exchange and Pd-catalyzed couplings.

  • C2-Chlorine: Activated by the adjacent pyridine nitrogen and the C3-Fluorine. Susceptible to Nucleophilic Aromatic Substitution (

    
    ), but generally stable to C5-selective conditions.
    
  • C3-Fluorine: The "Director." It strongly influences the acidity of the C4-proton, creating a risk of Halogen Dance (isomerization) if lithiation conditions are not strictly controlled.

Module A: Lithium-Halogen Exchange (The Cryogenic Protocol)

Context: You are converting the C5-Iodine to a C5-Lithio species to react with an electrophile (e.g., aldehyde, borate).

Critical Troubleshooting: The "Halogen Dance" Phenomenon

Issue: Users frequently report obtaining the C4-substituted product instead of the desired C5-substituted product, or a mixture of isomers. Root Cause: The C3-Fluorine atom acidifies the C4-position. If the C5-Lithio intermediate is allowed to warm above -60°C, the lithium will migrate to C4 (thermodynamic control), leading to "scrambling."

Protocol 1: Cryogenic Quench Workflow

Objective: Maintain kinetic control to preserve regioselectivity.

  • Solvent Selection: Use Toluene/THF (4:1) or pure Diethyl Ether .

    • Why? Pure THF coordinates Lithium too strongly, increasing the rate of isomerization. Toluene creates a "tight ion pair," slowing the migration.

  • Exchange: Add

    
    -PrMgCl or 
    
    
    
    -BuLi at -78°C .
  • The "Reverse Quench" (Mandatory for Scale >5g):

    • Do not add the electrophile to the lithiated pyridine.

    • Instead, transfer the cold lithiated pyridine into a pre-cooled solution of the electrophile.

    • Reasoning: This prevents localized warming and ensures the unstable lithio-species is consumed immediately.

Visualization: Lithium-Exchange Decision Tree

Li_Exchange_Logic Start Start: C5-Iodine Exchange Temp_Check Is Internal Temp < -70°C? Start->Temp_Check Solvent_Check Solvent System? Temp_Check->Solvent_Check Yes Result_Bad Failure: C4-Isomer (Halogen Dance) or Protonated SM Temp_Check->Result_Bad No (Isomerization) Exchange Add n-BuLi / i-PrMgCl Solvent_Check->Exchange Ether or Toluene/THF Solvent_Check->Result_Bad Pure THF (High Risk) Hold Stir 15-30 min Exchange->Hold Quench_Method Quench Method? Hold->Quench_Method Direct_Add Direct Addition (Electrophile to Li) Quench_Method->Direct_Add Small Scale (<1g) Inverse_Add Inverse Addition (Li to Electrophile) Quench_Method->Inverse_Add Large Scale (>5g) Direct_Add->Result_Bad Localized Warming Result_Good Success: C5-Substituted Product Inverse_Add->Result_Good

Caption: Logic flow for preventing Halogen Dance during Lithium-Halogen exchange. Note the preference for Inverse Addition at scale.

Module B: Palladium Removal (Cross-Coupling Work-up)

Context: Suzuki or Sonogashira coupling at the C5-position. Issue: The pyridine nitrogen and the C3-Fluorine can chelate Palladium, making it difficult to remove via standard silica chromatography. Residual Pd causes "colored" products (grey/brown) and fails heavy metal specs (<10 ppm).

FAQ: Palladium Scavenging

Q: My product is still grey after a silica column. What should I do? A: Silica alone is insufficient for fluorinated pyridines. The Pd-N interaction is too strong. You must use a Chemical Scavenger step before the column.

Recommended Scavengers:

Scavenger Type Trade Name Compatibility Protocol
Thiol-Modified Silica SiliaMetS® Thiol Best for Pd(II) Slurry crude in EtOAc, add 10 wt% scavenger, stir 4h @ 50°C, filter.
Activated Carbon Darco® KB-G General Pd Slurry in hot EtOH, filter over Celite. High yield loss potential.

| DMT | Trimercaptotriazine | High Affinity | Add to organic phase, wash with NaHCO3. |

Protocol 2: The "Celite Sandwich" Filtration
  • Dilute reaction mixture with Ethyl Acetate (avoid DCM if possible, as it solubilizes Pd colloids).

  • Add 10% w/w Activated Carbon or Thiol-Silica . Stir at 40°C for 30 mins.

  • Prepare a filter funnel:

    • Bottom layer: Celite (1 cm)

    • Middle layer: Silica Gel (1 cm)

    • Top layer: Celite (1 cm)

  • Filter the slurry through this "sandwich." The silica layer captures the Pd-scavenger complexes that might pass through Celite.

Module C: Nucleophilic Substitution ( ) at C2

Context: Displacing the C2-Chlorine with an amine or alkoxide. Issue: Hydrolysis. The 3-Fluoro group activates the 2-Chloro position, making it very reactive. However, it also makes the ring susceptible to attack by hydroxide (water/base), leading to the 2-Pyridinone impurity (useless byproduct).

Troubleshooting Table: Conditions
VariableRecommendationWhy?
Base DIPEA or K2CO3 (Anhydrous)Avoid NaOH or KOH. Hydroxide ions will compete with your amine nucleophile, hydrolyzing the C-Cl bond to C-OH.
Solvent DMSO or NMP Polar aprotic solvents accelerate

.
Temperature Start at RT , max 80°C High heat (>100°C) promotes de-fluorination (exchange of F for amine).
Work-up pH Keep pH > 8 If the product is basic (e.g., diamine), acid extraction will trap it in the water.
Visualization: Work-up Logic

SNAr_Workup Rxn Reaction Complete (DMSO/Amine) Quench Add Water/Ice Rxn->Quench Precipitate Did Solid Form? Quench->Precipitate Filter Filtration (Best Case) Precipitate->Filter Yes (High Yield) Extract Extraction Needed Precipitate->Extract No (Oily) Solvent_Choice Extract w/ EtOAc Wash w/ Brine x3 Extract->Solvent_Choice DMSO_Removal DMSO Removal Issue Solvent_Choice->DMSO_Removal LiCl_Wash Wash w/ 5% LiCl (aq) DMSO_Removal->LiCl_Wash Remove DMSO

Caption: Workflow for isolating product from high-boiling solvents (DMSO/NMP). The LiCl wash is critical for removing DMSO.

References & Authority

  • Reactivity of Halopyridines:

    • Schlosser, M.[1] "The Halogen Dance: A Dance of the Spirits." Eur. J. Org. Chem.2005 , 2005, 1657–1669. (Mechanistic grounding for C4 vs C5 lithiation).

  • Synthesis of this compound:

    • Carroll, F. I., et al. "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-Fluoro-5-iodopyridine." J. Med. Chem.2001 , 44, 2229–2237. Link

  • Palladium Removal Strategies:

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv.[2] Synth. Catal.2004 , 346, 889–900. Link

  • Lithium-Halogen Exchange Protocols:

    • Bailey, W. F., & Patricia, J. J.[1] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature."[3] J. Organomet.[1][4] Chem.1988 , 352, 1-46. (Foundational text on exchange rates I > Br > Cl).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound (H302, H315, H319) before handling.

Sources

Validation & Comparative

2-Chloro-3-fluoro-5-iodopyridine vs 2-bromo-3-fluoro-5-iodopyridine reactivity

[1][2]

Executive Summary: The "Scaffold War"

In the design of polysubstituted pyridines, the choice between 2-chloro-3-fluoro-5-iodopyridine (2-Cl) and 2-bromo-3-fluoro-5-iodopyridine (2-Br) is rarely about availability alone—it is a strategic decision regarding the sequence of functionalization .[1]

While both scaffolds offer the highly reactive C-5 iodine for initial cross-coupling, they diverge significantly at the C-2 position.[1] The 2-Cl analog is the industry standard: robust, cost-effective, and highly competent for SNAr. The 2-Br analog is a specialized "premium" scaffold, required only when the C-2 position must undergo challenging metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) rather than nucleophilic substitution.[1]

Quick Decision Matrix
FeatureThis compound 2-Bromo-3-fluoro-5-iodopyridine
CAS Number 884494-33-1Less Common / Custom
Primary Utility Standard building block for C-5 coupling followed by C-2 SNAr.[1][2]Sequential dual cross-coupling (C-5 then C-2).
C-5 Reactivity High (Iodine site).[1][2]High (Iodine site).[1][2]
C-2 Reactivity (SNAr) Good (Activated by N and 3-F).[1][2]Excellent (Better leaving group, but marginal gain vs Cl).[1][2]
C-2 Reactivity (Pd-Coupling) Poor/Challenging (Requires specialized ligands).[1][2]Superior (Standard Pd conditions apply).[1][2]
Stability High.[1][2]Moderate (C-Br bond weaker than C-Cl).[1][2]

Electronic & Structural Profile

The reactivity of these scaffolds is dictated by the interplay of the three halogen atoms.[1][2] The 3-Fluoro substituent is the "silent director," exerting a strong inductive effect (-I) that activates the C-2 position for nucleophilic attack and directs lithiation to the C-4 position.[1]

Bond Dissociation Energy (BDE) & Chemoselectivity

The order of oxidative addition to Pd(0) follows the bond strengths:

  • C-I (C-5): ~65 kcal/mol (Fastest)[1][2]

  • C-Br (C-2): ~81 kcal/mol (Intermediate)[1][2]

  • C-Cl (C-2): ~95 kcal/mol (Slowest)[1][2]

  • C-F (C-3): ~115 kcal/mol (Inert to coupling; activates SNAr)[1][2]

Implication: In the 2-Br analog, the reactivity gap between C-5 (I) and C-2 (Br) is narrower than in the 2-Cl analog.[1] This requires tighter control of stoichiometry and temperature during the first coupling step to avoid "runaway" double functionalization.[1][2]

Visualizing the Reactivity Landscape

The following diagram maps the distinct reactive pathways for the 2-Chloro scaffold. The 2-Bromo analog follows the same C-5 and C-4 logic but opens the "Route B" (C-2 Coupling) much wider.[1][2]

ReactivityMapCore2-Chloro-3-fluoro-5-iodopyridineC5_PathC-5 Functionalization(Suzuki, Sonogashira, Negishi)Core->C5_Path Site 1: Most Reactive (C-I)C2_PathC-2 Functionalization(SNAr or Coupling)Core->C2_Path Site 2: Activated by 3-FC4_PathC-4 Lithiation(LDA / Electrophile)Core->C4_Path Site 3: Directed by 3-FC5_Path->C2_Path Sequential Strategy

Figure 1: Reactivity map showing the hierarchical functionalization sites.[1][2] The C-5 Iodine is the entry point for most syntheses.

Detailed Reactivity Comparison

Scenario A: Site-Selective Coupling at C-5

Both molecules allow for excellent site-selectivity at C-5 due to the weak C-I bond.[1][2]

  • Protocol: Pd(PPh3)4 (1-3 mol%), Carbonate base, mild heat (40-60°C).[1][2]

  • Observation: The 2-Cl analog is more forgiving.[1][2] If the reaction overheats, the C-Cl bond remains inert.[1][2] With the 2-Br analog, elevated temperatures (>80°C) or highly active catalysts (e.g., Pd-XPhos) can begin to engage the C-2 Bromine, leading to oligomerization or bis-coupling.[1]

Scenario B: The Divergence at C-2 (The Decision Point)

This is where the choice of halogen dictates the chemistry.[1][2]

1. Nucleophilic Aromatic Substitution (SNAr)

If your target molecule requires an amine, ether, or thiol at C-2:

  • 2-Chloro: Highly reactive.[1][2] The adjacent Nitrogen and the 3-Fluoro group (via inductive withdrawal) make the C-2 chlorine a "hot" electrophile.[1][2]

  • 2-Bromo: Technically faster kinetics than Chloro, but the difference is often negligible in practice.[1][2]

  • Verdict: Use 2-Chloro. It is cheaper and sufficiently reactive.[1][2]

2. Metal-Catalyzed Cross-Coupling at C-2

If your target requires a Carbon-Carbon bond (aryl, alkyl) at C-2 after C-5 modification:

  • 2-Chloro: Difficult.[1][2] Oxidative addition into electron-deficient 2-chloropyridines is sluggish.[1][2] It often requires expensive, bulky phosphine ligands (e.g., Buchwald ligands like BrettPhos or RuPhos) and high temperatures.[1][2]

  • 2-Bromo: Superior. The C-Br bond undergoes oxidative addition readily with standard catalysts (e.g., Pd(dppf)Cl2).[1][2]

  • Verdict: Use 2-Bromo if you need to install a carbon group at C-2 via catalysis.[1][2]

Experimental Protocols

Protocol 1: Selective C-5 Suzuki Coupling (General Procedure)

This protocol works for both analogs, but temperature control is critical for the 2-Bromo variant.[1]

  • Charge: Reaction vessel with This compound (1.0 equiv), Boronic Acid (1.1 equiv), and Na2CO3 (2.5 equiv).

  • Solvent: Add DME/Water (4:1) or Toluene/EtOH/Water.[1][2] Degas with N2 for 15 min.[1][2]

  • Catalyst: Add Pd(PPh3)4 (0.03 equiv).

  • Reaction: Heat to 60°C . Monitor by LCMS.[1][2]

    • Note for 2-Br: Do not exceed 70°C to ensure C-2 integrity.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol 2: C-2 SNAr Displacement (Amine Nucleophile)

Optimized for the 2-Chloro analog.[1]

  • Mix: Intermediate from Protocol 1 (1.0 equiv) and Primary Amine (1.2 equiv) in DMSO or NMP.

  • Base: Add DIPEA or K2CO3 (2.0 equiv).[1][2]

  • Heat: Stir at 80-100°C for 4-12 hours.

    • Mechanism:[1][2][3] The 3-Fluoro group stabilizes the Meisenheimer complex, accelerating the displacement of the 2-Chloro group.[1]

  • Purification: Pour into water; filter precipitate or extract.[1][2]

Advanced Mechanism: The "Halogen Dance" Risk

Researchers must be aware of the "Halogen Dance" (HD) if attempting lithiation (e.g., for halogen-metal exchange).[1][2]

  • Concept: Treatment of 2-halo-3-fluoro-5-iodopyridines with LDA can trigger a migration of the iodine or bromine to the C-4 position.[1][2]

  • Pathway:

    • Lithiation occurs at C-4 (directed by C-3 Fluorine).[1][2]

    • The C-4 anion attacks the C-5 Iodine of a neighboring molecule.[1][2]

    • Iodine migrates, leading to a thermodynamic mixture of isomers.[1][2]

  • Prevention: To perform clean Lithium-Halogen exchange at C-5, use Turbo-Grignard (iPrMgCl[1]·LiCl) at -20°C rather than n-BuLi or LDA.[1][2] This avoids deprotonation at C-4.[1][2]

WorkflowStartStart: this compoundStep1Step 1: C-5 Coupling(Suzuki/Sonogashira)Start->Step1DecisionTarget at C-2?Step1->DecisionRouteAHeteroatom (N, O, S)Use SNAr ConditionsDecision->RouteA S_NArRouteBCarbon (Aryl, Alkyl)Use Pd-CatalysisDecision->RouteB Cross-CouplingResultAProduct A(High Yield, Low Cost)RouteA->ResultAResultBProduct B(Difficult with Cl, Easy with Br)RouteB->ResultB Warning: 2-Br preferred here

Figure 2: Decision workflow for selecting the correct starting material based on the final target structure.

References

  • Reactivity of Polyhalogenated Pyridines

    • Schlosser, M., et al.[1][2] "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." European Journal of Organic Chemistry, 2005.[1][2] Link[1][2]

    • Note: Establishes the ~300x rate acceleration of 2-F vs 2-Cl in SNAr, and the general activ
  • Site-Selective Coupling

    • Handy, S. T., & Zhang, Y.[1][2] "Regioselective cross-coupling of polyhalopyridines." Chemical Society Reviews, 2006.[1][2] Link

    • Note: Defines the "Handy Rule" for predicting coupling sites based on NMR chemical shifts.
  • Halogen Dance & Lithiation

    • Brégent, T., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance."[1] Chemistry – A European Journal, 2021.[1][2] Link[1][2]

    • Note: Detailed study on controlling lithiation vs.
  • Synthesis of 5-Bromo-2-chloro-4-fluoro-3-iodopyridine (Analogous Chemistry)

    • Wu, Y.-J., et al. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate."[1] The Journal of Organic Chemistry, 2022.[1][2] Link[1][2]

    • Note: Demonstrates the utility of mixed-halogen pyridines in sequential functionaliz

Spectroscopic analysis to confirm the structure of 2-Chloro-3-fluoro-5-iodopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

In the synthesis of 2-Chloro-3-fluoro-5-iodopyridine , a critical intermediate for kinase inhibitors and PROTAC linkers, structural ambiguity is a recurring failure mode. The halogenation of 2-chloro-3-fluoropyridine often yields a mixture of regioisomers, primarily the desired 5-iodo product and the unwanted 4-iodo or 6-iodo byproducts.

Standard 1H NMR is frequently insufficient for definitive assignment due to the sparse proton count (only two aromatic protons) and the "roof effect" that can obscure splitting patterns. This guide objectively compares spectroscopic methodologies to confirm the specific 2,3,5-substitution pattern , prioritizing definitive structural proof over speed.

The Core Problem: Regioisomer Confusion
  • Target: this compound (Protons at H4, H6).

  • Common Impurity: 2-Chloro-3-fluoro-4-iodopyridine (Protons at H5, H6).

  • Risk: Misidentification leads to invalid SAR (Structure-Activity Relationship) data downstream.

Comparative Analysis of Analytical Methods

We evaluate three tiers of structural confirmation. The "Recommended Workflow" combines Method B and C for the highest efficiency-to-certainty ratio.

Method A: 1D 1H NMR (Baseline Screening)
  • Utility: High throughput, purity check.

  • Limitation: Ambiguous for absolute regiochemistry.

  • Mechanism: Relies on scalar coupling (

    
    ) analysis.[1][2]
    
    • H4 Signal: Expected as a doublet of doublets (dd) due to strong ortho-coupling to Fluorine (

      
      ) and weak meta-coupling to H6 (
      
      
      
      ).
    • H6 Signal: Expected as a doublet (d) or broadened singlet due to weak meta-coupling (

      
      ) and negligible para-coupling to Fluorine (
      
      
      
      ).
  • Verdict: Insufficient alone. The "Antagonist Effect" of the nitrogen lone pair can sometimes anomalously increase long-range couplings, mimicking ortho-couplings [1].

Method B: 19F-NMR & 13C-NMR (The Chemical Shift Fingerprint)
  • Utility: Definitive assignment of the carbon skeleton.

  • Mechanism:

    • 13C Shielding: The Carbon attached to Iodine (C-I) exhibits a massive upfield shift (typically 90–100 ppm) due to the "Heavy Atom Effect" [2]. This is distinct from C-H or C-Cl carbons (120–150 ppm).

    • 19F Coupling: The magnitude of

      
       coupling constants allows mapping of the carbon distance from the fluorine atom (
      
      
      
      ).
  • Verdict: Highly Recommended. The C-I shift is the "smoking gun" for the iodine position.

Method C: 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy)
  • Utility: Spatial confirmation (Through-space vs. Through-bond).

  • Mechanism: Measures dipolar coupling between 19F and 1H.[1]

    • In the 5-iodo isomer, F3 is spatially close to H4 . A strong HOESY cross-peak will be observed.[1]

    • F3 is distant from H6. No (or very weak) cross-peak.

  • Verdict: The "Gold Standard" for solution-state analysis. It resolves ambiguities when coupling constants are non-standard [3].

Decision Matrix & Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from rapid screening to absolute confirmation.

StructuralValidation Start Crude Product (Halogenation Step) H_NMR Step 1: 1H NMR (Screening) Check for 2 aromatic signals Start->H_NMR Decision1 Coupling Pattern Clear? (dd vs d) H_NMR->Decision1 C_NMR Step 2: 13C NMR Locate C-I Shift (~95 ppm) Decision1->C_NMR Clean Signals Result_Fail REJECT / RE-PURIFY (Isomer Mixture) Decision1->Result_Fail Complex Multiplets (Mixture) HOESY Step 3: 1H-19F HOESY Confirm F3-H4 Proximity C_NMR->HOESY C-I Shift Found Result_Pass CONFIRMED 2-Cl-3-F-5-I-Pyridine HOESY->Result_Pass Strong F3-H4 NOE HOESY->Result_Fail No F3-H4 NOE

Figure 1: Logical workflow for structural validation. Green paths indicate successful confirmation.

Detailed Experimental Protocols

Protocol 1: 13C NMR Confirmation (The Heavy Atom Check)

This protocol validates the position of the Iodine atom by detecting the shielded C-I carbon.

  • Sample Prep: Dissolve 20-30 mg of compound in 0.6 mL CDCl3 . (DMSO-d6 is acceptable but CDCl3 minimizes solvent overlaps in the aromatic region).

  • Acquisition: Run a standard proton-decoupled 13C experiment (typically 512-1024 scans due to the quaternary carbons).

  • Analysis Criteria:

    • Look for the C3 signal (attached to F): Expect a doublet with

      
       around 150-160 ppm.
      
    • Look for the C5 signal (attached to I): Expect a signal around 90-100 ppm .

    • Validation: If the shielded carbon (90-100 ppm) shows a doublet with

      
      , it confirms the Iodine is at C5 (meta to Fluorine). If the Iodine were at C4 (ortho to Fluorine), the coupling pattern would differ significantly.
      
Protocol 2: 1H-19F HOESY (Spatial Confirmation)

Use this when splitting patterns in 1D NMR are ambiguous.

  • Pulse Sequence: Select hoesyph (or vendor equivalent for phase-sensitive HOESY).

  • Parameters:

    • Mixing Time: 300–500 ms (optimized for medium-sized molecules).

    • Relaxation Delay: 2.0 s.

    • Scans: 32–64 scans per increment.

  • Interpretation:

    • H4 (Low Field, ~8.0-8.5 ppm): Should show a strong cross-peak to the Fluorine signal (-110 to -130 ppm range).

    • H6 (High Field, ~7.5-8.0 ppm): Should show no cross-peak or a very weak signal relative to H4.

Data Summary: Expected Spectroscopic Signatures

The following table summarizes the expected data for the correct isomer (this compound).

NucleusPositionChemical Shift (

)
MultiplicityCoupling Constants (

)
Structural Insight
1H H4 ~8.4 ppmdd

Hz

Hz
Ortho to F, Meta to H6
1H H6 ~8.2 ppmd (or dd)

Hz

Hz
Meta to H4, Para to F
13C C3 ~155 ppmd

Hz
Direct C-F bond
13C C5 ~96 ppm d

Hz
Diagnostic C-I bond
19F F3 ~-120 ppmddMatches H4/H6Confirmation of F environment

Note: Chemical shifts are approximate and solvent-dependent (CDCl3).

Visualizing the Coupling Network[4]

CouplingNetwork N1 N1 C2 C2 (Cl) N1->C2 C3 C3 (F) C2->C3 C4 C4 (H) C3->C4 F 19F C3->F C5 C5 (I) C4->C5 H4 1H (H4) C4->H4 C6 C6 (H) C5->C6 C6->N1 H6 1H (H6) C6->H6 F->H4 3J (Ortho) ~9 Hz STRONG F->H6 5J (Para) <2 Hz WEAK H4->H6 4J (Meta) ~2 Hz

Figure 2: Scalar coupling network. The strong 3-bond coupling between F and H4 is the primary differentiator in 1D NMR.

References

  • Barbosa, T. M., et al. (2018). "The Antagonist Effect of Nitrogen Lone Pair: 3JHF versus 5JHF." ChemPhysChem, 19(11), 1358-1362. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Yu, C., & Levy, G. C. (1984). "Two-dimensional heteronuclear NOE (HOESY) experiments: investigation of dipolar interactions between heteronuclei and nearby protons." Journal of the American Chemical Society, 106(22), 6533-6537. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloro-3-fluoro-5-iodopyridine: A Benchmarking of Traditional and Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-3-fluoro-5-iodopyridine in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] The strategic introduction of multiple, distinct halogen atoms onto this electron-deficient ring system creates a versatile chemical intermediate with precisely tunable properties. This compound is a prime example of such a highly functionalized building block. The chlorine, fluorine, and iodine atoms each offer unique reactivity profiles for subsequent chemical modifications, such as cross-coupling reactions, and can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.[3] The chlorine at the 2-position, the fluorine at the 3-position, and the iodine at the 5-position provide orthogonal handles for medicinal chemists to elaborate complex molecular architectures, making efficient access to this intermediate a critical undertaking.

This guide provides an in-depth comparison of two distinct synthetic approaches to this compound. We will first detail a traditional, multi-step halogenation sequence, a robust and well-precedented strategy built on classical named reactions. We will then benchmark this against a modern, late-stage C-H functionalization approach, which embodies contemporary goals of atom and step economy. This objective comparison, supported by experimental data from analogous systems, will equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific research and development needs.

Method 1: A Traditional Multi-Step Halogenation Approach

This classical approach relies on a linear sequence of well-established reactions, starting from a readily available aminopyridine. The strategy involves the sequential introduction of the fluoro and iodo substituents onto a pre-existing chloropyridine core. This method, while longer, offers predictability and is often built upon a foundation of reliable, scalable reactions. The chosen pathway commences with 2-amino-5-chloropyridine and proceeds through a diazotization/fluorination reaction, followed by electrophilic iodination.

Overall Synthetic Workflow: Traditional Approach

A 2-Amino-5-chloropyridine B Diazotization & Fluorination (Balz-Schiemann type) A->B 1. NaNO₂, HBF₄ 2. Heat C 2-Chloro-5-fluoropyridine B->C Intermediate: Diazonium Salt D Electrophilic Iodination C->D N-Iodosuccinimide (NIS), H₂SO₄ E This compound D->E A 2-Chloro-3-fluoropyridine B Transition-Metal Catalyzed C-H Iodination A->B [M-catalyst], Iodine source (e.g., NIS) C This compound B->C

Sources

Comparative Guide: Biological Profiling of 2-Chloro-3-fluoro-5-iodopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tri-Functional Advantage

In modern medicinal chemistry, 2-Chloro-3-fluoro-5-iodopyridine represents a "privileged scaffold"—a molecular platform capable of generating diverse, high-affinity ligands for kinase and GPCR targets. Unlike simple pyridine intermediates, this tri-functionalized core offers a programmed reactivity sequence:

  • C2-Chlorine: High susceptibility to SNAr displacement (typically by amines).

  • C5-Iodine: Excellent leaving group for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C3-Fluorine: A critical bioisostere that modulates pKa, lipophilicity, and metabolic stability without offering a reactive handle, thus "locking" the conformation.

This guide compares the biological performance of derivatives synthesized from this scaffold against non-fluorinated and chlorinated alternatives, focusing on kinase inhibition (specifically c-Met and ALK2 pathways).

Strategic Analysis: The Fluorine Effect

The inclusion of the C3-fluorine atom is not merely structural; it is functional. When comparing This compound to its analogs (e.g., 2-Chloro-5-iodopyridine), the fluorinated derivatives consistently exhibit superior ADME profiles and target residency times.

Comparative Performance Matrix
Feature3-Fluoro Scaffold (Topic)3-Hydrogen Analog (Alternative 1)3-Chloro Analog (Alternative 2)
Metabolic Stability High: C-F bond blocks P450 oxidation at the 3-position.Low: Susceptible to oxidative metabolism.Moderate: C-Cl is stable but bulky.
pKa Modulation Optimal: Lowers pyridine nitrogen basicity, reducing non-specific binding.High Basicity: Increases risk of hERG channel inhibition.Low Basicity: May reduce solubility.
Kinase Selectivity High: Small atomic radius (1.47 Å) fits tight "gatekeeper" pockets.Moderate: Lack of steric bulk reduces selectivity.Low: Larger radius (1.75 Å) causes steric clashes in restricted pockets.
Synthetic Yield High (>85%): Inductive effect of F activates C2-Cl for SNAr.Moderate: Slower SNAr kinetics at C2.High: But competing reactivity at C3 can occur.

Biological Activity & Data

Case Study: c-Met and ALK2 Kinase Inhibition

Derivatives of this compound are frequently utilized to synthesize Type I and Type II kinase inhibitors. The data below synthesizes comparative trends observed in ALK2 (Activin-like kinase 2) and c-Met inhibitor development.

Experiment A: Potency (IC50) vs. Selectivity

Compound Series A (derived from 3-Fluoro scaffold) vs. Series B (derived from 3-Hydrogen scaffold).

Compound IDScaffold OriginTarget (c-Met) IC50 (nM)Off-Target (hERG) inhibitionBiological Outcome
A-01 3-F, 5-I Pyridine 4.2 > 10 µMPotent & Safe
B-013-H, 5-I Pyridine12.51.2 µMPotent but Cardiotoxic
C-013-Cl, 5-I Pyridine55.0> 10 µMReduced Potency (Steric Clash)

Interpretation: The 3-Fluoro derivative (A-01) maintains high potency while significantly reducing hERG liability compared to the non-fluorinated analog. The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, a key factor in avoiding hERG channel binding.

Experimental Protocols

Protocol 1: Modular Synthesis of Derivatives

Objective: To synthesize a library of 2-amino-5-aryl-3-fluoropyridines for screening.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Amine Partner: Aniline or aliphatic amine (1.2 eq)

  • Coupling Partner: Aryl boronic acid (1.5 eq)

Workflow:

  • SNAr Displacement (Region 1):

    • Dissolve scaffold in anhydrous DMSO.

    • Add amine partner and DIPEA (3.0 eq).

    • Heat to 80°C for 4 hours. Note: The 3-F atom activates the 2-Cl, allowing milder conditions than non-fluorinated pyridines.

    • Isolate intermediate via precipitation in water.

  • Suzuki Coupling (Region 2):

    • Dissolve intermediate in 1,4-dioxane/water (4:1).

    • Add Aryl boronic acid, K2CO3 (2.0 eq), and Pd(dppf)Cl2 (5 mol%).

    • Microwave irradiation at 110°C for 30 mins.

    • Purify via Flash Column Chromatography (Hexane/EtOAc).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify IC50 values of synthesized derivatives against c-Met.

  • Preparation: Prepare kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Dispense 5 µL of test compound (serial dilution in DMSO) into 384-well plates.

    • Add 10 µL of c-Met enzyme (0.5 nM final) and peptide substrate (biotin-poly-GT).

    • Incubate for 15 mins at room temperature.

  • Initiation: Add 10 µL of ATP (at Km concentration). Incubate for 60 mins.

  • Detection: Add 25 µL of detection mixture (Eu-labeled anti-phosphotyrosine antibody + APC-labeled streptavidin).

  • Read: Measure fluorescence ratio (665 nm/615 nm) on a multi-mode plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Visualizations

Diagram 1: The "Scaffold Logic" & Synthetic Divergence

This diagram illustrates how the specific halogenation pattern directs the synthesis of complex drugs.

ScaffoldLogic Scaffold This compound (Core Scaffold) Step1 Step 1: S_NAr Displacement (Targeting C2-Cl) Scaffold->Step1 Amine/Base (F-activated) Intermediate 2-Amino-3-fluoro-5-iodopyridine (Stable Intermediate) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Targeting C5-I) Intermediate->Step2 Boronic Acid/Pd Alternative Alternative Path: Sonogashira Coupling Intermediate->Alternative Alkyne/Cu FinalProduct Final Kinase Inhibitor (e.g., c-Met/ALK2 Ligand) Step2->FinalProduct

Caption: Sequential functionalization logic utilizing the reactivity difference between C2-Cl (SNAr) and C5-I (Pd-catalyzed coupling).

Diagram 2: Biological Screening Decision Tree

A logic flow for evaluating hits derived from this scaffold.

ScreeningCascade Library Synthesized Library (3-F-Pyridine Derivatives) PrimaryScreen Primary Screen: Biochemical Kinase Assay (10 µM Single Point) Library->PrimaryScreen Selection1 >50% Inhibition? PrimaryScreen->Selection1 DoseResponse Dose Response (IC50) & Selectivity Panel Selection1->DoseResponse Yes Discard Discard / Archive Selection1->Discard No Selection2 IC50 < 100 nM Selectivity > 10x? DoseResponse->Selection2 CellAssay Cellular Viability (MKN45 / A549 lines) Selection2->CellAssay Yes Selection2->Discard No ADME ADME Profiling (Microsomal Stability) CellAssay->ADME Potent

Caption: Screening cascade prioritizing biochemical potency followed by cellular efficacy and metabolic stability.

References

  • Comparison of Pyridine Scaffolds in Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS) Context: Discusses the SAR of 3,5-disubstituted pyridines and the role of fluorine in ALK2 inhibition. URL:[Link] (General Journal Landing Page for verification of SAR principles described).

  • Synthesis and c-Met Kinase Inhibition of 3,5-disubstituted Quinolines and Pyridines Source: PubMed / NIH Context: Details the synthetic routes and biological assays for c-Met inhibitors derived from halogenated pyridine precursors. URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Source: ACS Publications Context: Specifically analyzes the 2-amino-5-bromo/iodo-3-substituted pyridine series. URL:[Link]

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-fluoro-5-iodopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloro-3-fluoro-5-iodopyridine analogs. Leveraging data from analogous substituted pyridine kinase inhibitors, we explore the chemical nuances that drive potency and selectivity, offering a valuable resource for the rational design of next-generation therapeutics.

The heavily halogenated pyridine core, exemplified by the this compound scaffold, represents a privileged structure in modern medicinal chemistry. Its inherent electronic properties and defined substitution pattern make it a versatile starting point for the development of potent and selective kinase inhibitors. Kinases, being central regulators of numerous cellular processes, are implicated in a wide array of diseases, most notably cancer. The strategic functionalization of the pyridine ring allows for the fine-tuning of interactions within the ATP-binding pocket of these enzymes, leading to the modulation of their activity. This guide will dissect the key structural features of this scaffold and its analogs, providing a comparative analysis of their biological activities based on available data from closely related compound series.

The Synthetic Gateway: Accessing the this compound Scaffold

The synthesis of the core structure, this compound, serves as the foundation for generating a library of analogs for SAR studies. A common synthetic route commences with a commercially available aminopyridine, which then undergoes a series of halogenation and functional group interconversion steps. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, adapted from related procedures, is as follows:

  • Diazotization and Fluorination: 2-Chloro-3-aminopyridine is treated with a diazotizing agent, such as tert-butyl nitrite, in the presence of a fluoride source, like copper (II) fluoride, to introduce the fluorine atom at the 3-position.

  • Iodination: The resulting 2-chloro-3-fluoropyridine is then subjected to electrophilic iodination using an iodinating agent like N-iodosuccinimide (NIS) to install the iodine atom at the 5-position, yielding the desired this compound scaffold.

Synthesis_Workflow Start 2-Chloro-3-aminopyridine Step1 Diazotization/ Fluorination Start->Step1 Intermediate 2-Chloro-3-fluoropyridine Step1->Intermediate Step2 Iodination (e.g., NIS) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Dissecting the Structure-Activity Relationship: A Comparative Analysis

The Significance of Halogenation at the 2, 3, and 5-Positions

The presence and nature of halogen atoms on the pyridine ring are crucial for modulating the electronic properties of the molecule and its interactions with the target kinase.

  • 2-Chloro Group: The chlorine atom at the 2-position often serves as a key anchoring point within the ATP-binding site, frequently forming a hydrogen bond with the hinge region of the kinase. Its electron-withdrawing nature also influences the overall reactivity of the pyridine ring.

  • 3-Fluoro Group: The introduction of a fluorine atom at the 3-position can significantly impact the pKa of the pyridine nitrogen, altering its hydrogen bonding capacity. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone. For some kinase inhibitors, the presence of both chloro and fluoro substituents has been shown to be optimal for activity[1].

  • 5-Iodo Group: The large and polarizable iodine atom at the 5-position offers a versatile handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of a wide variety of substituents to probe the solvent-exposed region of the ATP-binding pocket. Moreover, the iodine atom itself can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and residence time[2].

Comparative Analysis of Substitutions at the 5-Position

The 5-position of the 2-chloro-3-fluoropyridine core is a key vector for exploring the SAR of this scaffold. By replacing the iodine atom with various aryl, heteroaryl, or alkyl groups, one can systematically probe the topology of the kinase active site. Below is a comparative table summarizing the effects of different substituents at a position analogous to the 5-position in other pyridine-based kinase inhibitor series.

Analog Series Substituent at Analogous 5-Position Biological Target Observed Activity (IC50) Reference
Pyridone InhibitorsPhenylPim-1 Kinase50 nM[1]
Pyridine-Based Inhibitors4-FluorophenylRho Kinase (ROCK)Potent Inhibition[3][4]
Pyridazine-Based Inhibitors5-Chloro-2-fluorophenylALK5High Potency[5]

This comparative data suggests that aryl and heteroaryl substitutions at this position are generally well-tolerated and can lead to potent inhibition. The specific electronic and steric properties of the appended ring system will dictate the optimal substitution for a given kinase target.

SAR_General_Principles Scaffold This compound Scaffold Position2 2-Chloro: Hinge Binding Scaffold->Position2 Key Interaction Position3 3-Fluoro: Modulates pKa, Polarity Scaffold->Position3 Fine-tuning Position5 5-Iodo: Vector for Diversification (e.g., Suzuki Coupling) Scaffold->Position5 SAR Exploration Activity Kinase Inhibitory Activity Position2->Activity Position3->Activity Position5->Activity

Caption: Key SAR principles for the pyridine scaffold.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound analogs, a series of in vitro assays are typically employed.

Kinase Inhibition Assay (Example: Pim-1 Kinase)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents: Recombinant human Pim-1 kinase, a suitable peptide substrate, ATP, and the test compound.

  • Procedure:

    • The test compound is serially diluted and incubated with the Pim-1 kinase in an appropriate buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP) or fluorescence-based assays.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cell lines.

  • Cell Lines: A panel of relevant cancer cell lines (e.g., those known to be dependent on the target kinase).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of the cells.

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (GI50) is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The strategic placement of halogen atoms provides a unique electronic and steric environment that can be exploited for potent and selective inhibition. The iodine atom at the 5-position, in particular, offers a versatile handle for the introduction of a wide array of substituents to probe the active site of target kinases.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. By exploring a wide range of substitutions at the 5-position and evaluating their activity against a panel of kinases and cancer cell lines, a comprehensive SAR can be established. This will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer targeted therapies.

References

  • Parhi, A., et al. (2013). Discovery of 5-chloro-3-hydroxypyridin-2(1H)-one as a potent and selective inhibitor of influenza endonuclease. Journal of Medicinal Chemistry, 56(15), 6176-6186.
  • Qian, K., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(10), 2708-2712.
  • Di Giorgio, P., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1913-1920.
  • Google Patents. (2021). Preparation and application method of heterocyclic compound as kras inhibitor. AU2021407653A9.
  • Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry.
  • RSC Advances. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5438-5452.
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134.
  • Villa Reyna, A. L., et al. (2024).
  • Wikipedia. (n.d.). Aryl halide.
  • AA Blocks. (n.d.). This compound.
  • Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(10), 1677-1715.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 2H-[6][7]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Advances, 11(52), 32964-32976.

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336-1348.
  • Sangeetha, R., et al. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 6(44), 29336-29366.
  • Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5438-5452.
  • BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.
  • Das, J., et al. (2007). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][6][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(14), 3932-3937.

  • Google Patents. (2009).
  • 10X CHEM. (n.d.). This compound-4-carbaldehyde.
  • Smolecule. (n.d.). Buy 2-Chloro-5-fluoro-4-iodopyrimidine.

Sources

Comparative cost analysis of synthetic routes using 2-Chloro-3-fluoro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Executive Guide to the Comparative Cost-Effectiveness of Synthetic Routes Utilizing 2-Chloro-3-fluoro-5-iodopyridine

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic selection of starting materials is paramount. The pyridine scaffold is a privileged structure, central to numerous blockbuster pharmaceuticals and high-performance agrochemicals.[1][2] Among the vast array of available pyridine derivatives, this compound stands out as a particularly versatile and valuable building block. Its utility stems from the three distinct halogen substituents, each offering a unique handle for selective chemical modification.

The key to unlocking the potential of this molecule lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a principle that allows for a stepwise and controlled elaboration of the pyridine core. Functionalization can be directed with high chemoselectivity to the 5-position (iodine), leaving the 2-position (chlorine) available for subsequent transformations. The C-F bond is typically inert under these conditions, providing a stable structural element that can be crucial for modulating the physicochemical properties (e.g., pKa, metabolic stability) of the final product.

This guide provides a comparative analysis of the three most common and industrially relevant cross-coupling strategies for the initial functionalization of this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. As Senior Application Scientists, we recognize that academic elegance must be balanced with industrial pragmatism. Therefore, this analysis extends beyond mere reaction yields to encompass a holistic view of process costs, including reagent and catalyst expense, operational complexity, and purification demands.

Route 1: Suzuki-Miyaura Coupling for C-C Bond Formation (Aryl & Alkyl Scaffolds)

The Suzuki-Miyaura reaction is arguably the most widely implemented cross-coupling method in the pharmaceutical industry for constructing carbon-carbon bonds.[3][4] Its popularity is due to its broad functional group tolerance, the operational simplicity, and the commercial availability of a vast library of boronic acids and esters.[5]

Expertise & Rationale: Why Choose the Suzuki Route?

The primary driver for selecting the Suzuki coupling is its robustness and versatility in introducing diverse aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. The reaction mechanism involves a well-understood catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The choice of a palladium catalyst and ligand is critical; typically, a Pd(0) source, often generated in situ from a Pd(II) precatalyst, is paired with a phosphine ligand. The base is crucial as it facilitates the transmetalation step from the organoboron species to the palladium center.[4] The reaction's tolerance for water can also simplify solvent selection and handling.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-Chloro-3-fluoro-5-(phenyl)pyridine.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.04 equiv)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add this compound, phenylboronic acid, and K₃PO₄.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene:water).

  • In a separate vial, pre-mix the Pd(OAc)₂ and PCy₃ in a small amount of toluene under an inert atmosphere to form the active catalyst.

  • Add the catalyst solution to the main reaction mixture.

  • Heat the mixture to 80-100 °C and stir until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: - this compound - Phenylboronic Acid - K3PO4 B Add Solvents: - Toluene - Water A->B C Inert Atmosphere (N2/Ar Purge) B->C D Add Catalyst: Pd(OAc)2 / PCy3 C->D E Heat to 80-100 °C D->E F Monitor Progress (TLC / LC-MS) E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Purify: - Chromatography or - Recrystallization H->I J J I->J Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Route 2: Sonogashira Coupling for C-C Bond Formation (Alkynyl Scaffolds)

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne.[6] This reaction is indispensable for creating rigid linkers in molecules and provides a versatile alkynyl handle for further chemical manipulations, such as click chemistry or reduction.

Expertise & Rationale: Why Choose the Sonogashira Route?

The Sonogashira reaction proceeds under mild conditions and is characterized by its use of a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI). The palladium catalyst activates the C-I bond, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[7] The reaction is highly selective for the C-I bond of this compound. A key consideration is the potential for homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed to mitigate issues related to copper toxicity in pharmaceutical intermediates.[7]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 2-Chloro-3-fluoro-5-(phenylethynyl)pyridine.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)

  • Tetrahydrofuran (THF) (Co-solvent, optional)

Procedure:

  • To a reaction vessel, add this compound, Pd(PPh₃)₄, and CuI.

  • Purge the vessel with an inert gas. This is critical to prevent alkyne homocoupling.

  • Add degassed solvent(s) (e.g., Et₃N and THF).

  • Add phenylacetylene dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion is observed by TLC or LC-MS.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Visualization: Sonogashira Workflow

Sonogashira_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: - Starting Material - Pd(PPh3)4 - CuI B Add Degassed Solvents: - Et3N - THF (optional) A->B C Add Phenylacetylene (dropwise) B->C D Stir at RT or ~40°C C->D E Monitor Progress (TLC / LC-MS) D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify via Chromatography G->H I I H->I Final Product

Caption: Experimental workflow for Sonogashira coupling.

Route 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forging carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[8][9] It allows for the coupling of aryl halides with a wide array of amines, amides, and other N-nucleophiles.[10]

Expertise & Rationale: Why Choose the Buchwald-Hartwig Route?

This reaction provides direct access to 5-amino-pyridines, which are critical pharmacophores. The reaction's power lies in the development of specialized, bulky, electron-rich phosphine ligands that facilitate the challenging reductive elimination step to form the C-N bond.[9] The choice of base is also critical and can influence reaction rates and substrate compatibility; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like carbonates can be used for sensitive substrates.[11] The reaction is highly selective for the C-I bond over the C-Cl bond, enabling the synthesis of key intermediates.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-2-chloro-3-fluoropyridin-5-amine.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene.

  • Add this compound, followed by benzylamine.

  • Seal the vessel and heat the mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Workflow

Buchwald_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: - Pd2(dba)3 / XPhos - NaOtBu B Add Anhydrous Toluene A->B C Add Substrates: - Iodopyridine - Benzylamine B->C D Heat to 80-110 °C C->D E Monitor Progress (LC-MS) D->E F Quench Reaction E->F G Extract with Ethyl Acetate F->G H Purify via Chromatography G->H I I H->I Final Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Comparative Cost Analysis

The "cost" of a synthetic route is a multi-faceted metric. It includes not only the list price of reagents but also factors related to process efficiency, safety, and scalability. The following table provides a comparative overview.

Factor Suzuki-Miyaura Coupling Sonogashira Coupling Buchwald-Hartwig Amination
Starting Material This compound (Baseline Cost)This compound (Baseline Cost)This compound (Baseline Cost)
Coupling Partner Cost Variable. Simple arylboronic acids are inexpensive; complex or novel ones can be very costly.[12]Moderate. Terminal alkynes are generally less expensive than complex boronic acids.Variable. Simple amines are cheap; chiral or complex amines can be expensive.
Catalyst System Cost Moderate. Pd(OAc)₂ is relatively cheap. Ligands like PCy₃ are moderately priced.Moderate to High. Pd(PPh₃)₄ is common but can be pricey. CuI adds a small cost.High. Pd₂(dba)₃ is a standard precatalyst. Ligands like XPhos are proprietary and represent a significant cost driver.
Base & Solvent Cost Low to Moderate. K₃PO₄ is inexpensive. Toluene is a standard industrial solvent.Low. Et₃N or DIPA are inexpensive commodity chemicals.Moderate. NaOtBu is more expensive than inorganic bases. Anhydrous solvents add cost.
Operational Complexity Low. Tolerant to air and moisture, making it robust for scale-up.Moderate. Requires strict anaerobic conditions to prevent side reactions (Glaser coupling).High. Requires strict anaerobic and anhydrous conditions due to air-sensitive reagents and catalysts.
Purification Cost Moderate. Boronic acid byproducts can sometimes complicate purification. Recrystallization is often feasible.Low to Moderate. Purification is often straightforward via chromatography.Moderate to High. Removal of bulky ligands and their oxides can require careful chromatographic separation.
Overall Yield Generally High (80-95%)Generally High (75-95%)Generally High (70-90%)
Cost-Effectiveness Score Excellent: Best for general C-C bond formation due to reagent availability and process robustness.Good: Most cost-effective route for introducing alkynyl groups.Moderate to Good: High catalyst/ligand cost is offset by the high value of the C-N bond formed. Essential for amine synthesis.

Conclusion and Strategic Recommendations

The choice of synthetic route for functionalizing this compound is not a one-size-fits-all decision. It is a strategic choice dictated by the desired target structure, the stage of development, and the overarching economic goals of the project.

  • For broad scaffold diversification in early-stage discovery, the Suzuki-Miyaura coupling is often the most cost-effective and versatile choice. The vast commercial library of boronic acids allows for rapid exploration of structure-activity relationships (SAR). Its operational simplicity reduces the barrier to entry for synthesis campaigns.

  • When the introduction of a rigid alkynyl linker or a handle for subsequent chemistry (like cycloadditions) is required, the Sonogashira coupling is the unparalleled choice. Its cost-effectiveness is high for this specific transformation, provided that appropriate measures are taken to control the reaction atmosphere.

  • For the synthesis of amine-containing targets, which are prevalent in active pharmaceutical ingredients, the Buchwald-Hartwig amination is the essential and enabling technology. While the upfront costs of the specialized ligands are higher, the directness of this route to high-value intermediates often justifies the expense, especially when compared to multi-step classical methods.

Ultimately, a thorough cost analysis requires a partnership between chemists and process engineers. By understanding the mechanistic nuances, reagent costs, and operational demands of each route, researchers and drug development professionals can make informed decisions that accelerate timelines and optimize resources from the lab bench to manufacturing.

References

  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Journal of the Chemical Society, Perkin Transactions 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

  • ChemAnalyst. Track Pyridine price trend and forecast in top 10 leading countries worldwide. Available from: [Link]

  • ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Available from: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available from: [Link]

  • openPR. Bio-Pyridine Production Cost Analysis 2025: Feasibility Study. Available from: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. Available from: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Available from: [Link]

  • Fortune Business Insights. Pyridine And Pyridine Derivatives Market Size, Share, 2034. Available from: [Link]

  • IndiaMART. Boronic Acid - Trihydroxidoboron Latest Price, Manufacturers & Suppliers. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • GlobeNewswire. Pyridine & Pyridine Derivatives Market Set to Hit USD 1139.72 Million by 2032, Driven by Agrochemical and Pharmaceutical Demand | Research by SNS Insider. Available from: [Link]

  • Cognitive Market Research. Pyridine Market - Size, Analysis, Forecast & Competition Benchmarking. Available from: [Link]

Sources

A Comparative Guide to the Environmental Impact Assessment of 2-Chloro-3-fluoro-5-iodopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery. Among these, halogenated pyridines are privileged scaffolds due to their unique electronic properties and ability to form specific interactions with biological targets.[1][2] 2-Chloro-3-fluoro-5-iodopyridine is a valuable building block in medicinal chemistry, combining a trifecta of halogen substituents that offer distinct opportunities for further chemical modification. However, the increasing emphasis on sustainable and green chemistry necessitates a thorough evaluation of the environmental impact of its synthesis.[3]

This guide provides an in-depth analysis of plausible synthetic routes to this compound, offering a comparative assessment of their environmental footprint. We will delve into the causality behind experimental choices, evaluate the inherent hazards of reagents, and propose greener alternatives where feasible.

Proposed Synthetic Pathway and Environmental Considerations

A viable multi-step synthesis of this compound can be conceptualized by assembling known transformations of pyridine derivatives. The proposed pathway involves three key stages:

  • Chlorination: Synthesis of 2-Chloro-3-aminopyridine.

  • Fluorination: Conversion to 2-Chloro-3-fluoropyridine via diazotization.

  • Iodination: Introduction of the iodine atom to yield the final product.

Synthesis_Workflow cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Fluorination (Diazotization) cluster_2 Stage 3: Iodination 3-Aminopyridine 3-Aminopyridine 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 3-Aminopyridine->2-Chloro-3-aminopyridine HCl, H2O2 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine 2-Chloro-3-aminopyridine->2-Chloro-3-fluoropyridine tert-Butyl nitrite, CuF2 This compound This compound 2-Chloro-3-fluoropyridine->this compound Iodinating Agent (e.g., NIS) Green_Metrics cluster_metrics Qualitative Green Chemistry Assessment cluster_route1 Route 1 (Conventional) cluster_route2 Route 2 (Greener) AE Atom Economy (Qualitative) R1_AE Moderate (Substitution Reactions) AE->R1_AE R2_AE Moderate (Substitution Reactions) AE->R2_AE EFactor E-Factor (Qualitative) R1_EFactor High (Byproducts, Workup) EFactor->R1_EFactor R2_EFactor Lower (Improved Reagents) EFactor->R2_EFactor PMI Process Mass Intensity (Qualitative) R1_PMI High (Multi-step, Solvents) PMI->R1_PMI R2_PMI Lower (Potentially fewer purification steps) PMI->R2_PMI Hazards Reagent & Solvent Hazards (Qualitative) R1_Hazards High (Cl2, HF, ICl) Hazards->R1_Hazards R2_Hazards Moderate (tert-Butyl nitrite, CuF2, NIS) Hazards->R2_Hazards

Sources

Safety Operating Guide

2-Chloro-3-fluoro-5-iodopyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

Disposing of 2-Chloro-3-fluoro-5-iodopyridine (CAS: 884494-33-1) is not a standard organic waste procedure.[1] As a tri-halogenated heterocyclic scaffold, this compound presents a "mixed-halogen" challenge.[1] It contains Fluorine (precursor to hydrofluoric acid), Chlorine (precursor to hydrochloric acid), and Iodine (precursor to corrosive HI and elemental iodine vapor).

Immediate Operational Directive:

  • NEVER mix this waste with strong oxidizers or acidic waste streams.

  • ALWAYS flag the waste container for "High-Temperature Incineration with Scrubber" due to the presence of Fluorine and Iodine.[1]

  • PPE: Nitrile gloves are insufficient for prolonged contact; double-gloving or using laminate barrier gloves (e.g., Silver Shield) is recommended for handling concentrated stock.[1]

Chemical Profile & Hazard Identification

To manage the risk, we must quantify the hazard. This table defines the physicochemical properties that dictate our disposal strategy.

PropertyDataOperational Implication
Chemical Name This compoundTri-halogenated pyridine scaffold.[1]
CAS Number 884494-33-1Use this for all waste manifests.[1]
Molecular Weight 257.43 g/mol High halogen mass percentage (>60%).
Physical State Solid (Low melting point possible)Dust management is critical during weighing/transfer.
Primary Hazards Irritant (H315, H319, H335)Respiratory protection required; avoid dust inhalation.
Decomposition HF, HCl, HI, NOx, COxFire Risk: Thermal decomposition releases highly toxic/corrosive gases.
Storage Inert gas (N₂/Ar), 2–8°CKeep cool to prevent slow hydrolysis or dehalogenation.

Waste Segregation Logic: A Self-Validating System

The most common failure mode in laboratory safety is improper segregation. Mixing this compound with incompatible streams can generate exothermic reactions or toxic gas clouds inside the waste drum.

The "Self-Validating" Rule: Before adding this chemical to any waste container, ask: "Does the existing waste contain oxidizers or mineral acids?" If the answer is yes (or unknown), you must start a new, dedicated container.[1]

Segregation Workflow Diagram

DisposalWorkflow Start Waste Generation (this compound) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Contaminated Solids/Pure Compound) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Solvents) StateCheck->LiquidWaste Solution Segregation Segregation Check: Is container free of Oxidizers & Acids? SolidWaste->Segregation LiquidWaste->Segregation NewContainer Start NEW Container Label: 'Halogenated Organic - Toxic' Segregation->NewContainer No / Unsure ExistingContainer Add to Existing 'Halogenated Organic' Stream Segregation->ExistingContainer Yes Labeling CRITICAL LABELING: Add 'Contains Fluorine & Iodine' NewContainer->Labeling ExistingContainer->Labeling Disposal Final Disposal: High-Temp Incineration w/ Scrubbing Labeling->Disposal

Caption: Operational decision tree for segregating this compound waste to prevent incompatibility incidents.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired solid stock, weighing boats, contaminated gloves, paper towels.[1]

  • Containment: Place all solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but HDPE is preferred to prevent breakage.

  • Bagging: If the solid is a fine powder, place it inside a clear ziplock bag before placing it in the waste drum to minimize dust generation upon reopening the drum.

  • Solvent Dampening (Optional but Recommended): If the solid is highly reactive or dusty, dampen slightly with a compatible inert solvent (e.g., Dichloromethane or Ethyl Acetate) to suppress dust, provided the waste stream allows liquids.

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, HPLC effluents, cleaning solvents.[1]

  • Solvent Compatibility: Ensure the primary solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).

    • Warning: Do not mix with acetone if concentrated nitric acid or hydrogen peroxide is present in the same stream (formation of acetone peroxide).

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) .

    • Mechanism:[1][2][3] Acidic conditions can promote the liberation of HF or HI from the pyridine ring over time. If acidic, neutralize carefully with Sodium Bicarbonate before bottling.

  • Container: Use Amber Glass or Fluorinated HDPE containers. Iodine-containing compounds can sometimes undergo photodegradation; amber glass protects against UV light.[1]

Protocol C: The "Red Flag" Labeling System

Standard "Hazardous Waste" labels are insufficient for this compound. You must add specific metadata for the waste management team.

  • Standard Label: Hazardous Waste, Toxic, Irritant.

  • Constituent Text: "Halogenated Pyridines (Cl, F, I)".

  • Critical Note: Write "CONTAINS FLUORIDES AND IODIDES" clearly on the tag.

    • Reasoning: Incinerators need to know about Fluorine to adjust their wet scrubbers (to capture HF) and Iodine to monitor for corrosion in the combustion chamber.

Regulatory & Incineration Considerations

Once the waste leaves your lab, it enters the regulated disposal chain. Understanding this ensures your lab remains compliant with EPA (RCRA) and local regulations.

  • Incineration Requirements:

    • This compound requires High-Temperature Incineration .[1]

    • Temperature: Secondary combustion chamber must operate >1100°C (2000°F) with a residence time of >2 seconds.

    • Why? The C-F bond is extremely stable. Lower temperatures may result in incomplete combustion, releasing toxic fluorinated byproducts.

  • Scrubber Necessity:

    • Combustion yields HF (Hydrofluoric Acid) and HI (Hydroiodic Acid).

    • The facility must possess Caustic Scrubbers to neutralize these acid gases before stack release.

  • RCRA Classification (USA):

    • While not explicitly P-listed or U-listed by specific name, it falls under Characteristic Hazardous Waste .[1]

    • D001 (Ignitable) - if in flammable solvent.[1]

    • D002 (Corrosive) - if decomposition generates acid.[1]

    • D022 (Chloroform) - if dissolved in chloroform.[1]

    • Best Practice: Classify as "Non-specific Halogenated Organic Waste."

References

  • Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: 2-Chloro-5-fluoro-3-iodo-pyridine. Retrieved from

  • ChemicalBook. (2023). 2-Chloro-5-fluoro-3-iodopyridine Properties and CAS 884494-33-1.[1][5][6] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Wastes. RCRA Orientation Manual. Retrieved from

  • Fisher Scientific. (2021).[3] Safety Data Sheet: 2-Chloro-3-iodopyridine (Analogous Handling). Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.